Product packaging for 2-(2,4-Dichlorophenyl)-1,3-dithiolane(Cat. No.:CAS No. 83521-72-6)

2-(2,4-Dichlorophenyl)-1,3-dithiolane

Cat. No.: B458462
CAS No.: 83521-72-6
M. Wt: 251.2g/mol
InChI Key: UCYKMVSEQPLQBB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1,3-dithiolane is a chemical compound of interest in organic and medicinal chemistry research. This reagent belongs to the 1,3-dithiolane class, which is widely recognized for its utility as a protecting group for carbonyl compounds during multi-step synthetic sequences . The 1,3-dithiolane ring can be easily installed onto a carbonyl precursor using 1,2-ethanedithiol under acid catalysis, and it remains stable under a variety of conditions, including exposure to bases and various nucleophiles . This stability allows researchers to perform reactions on other parts of the molecule without affecting the protected carbonyl. When needed, the original carbonyl group can be regenerated through deprotection (hydrolysis) using various reagents, making 1,3-dithiolanes a versatile tool for complex syntheses . The 2,4-dichlorophenyl substituent in this particular molecule is a common pharmacophore found in various active pharmaceutical ingredients, suggesting its potential value as a synthetic intermediate or building block in the development of new chemical entities . For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2S2 B458462 2-(2,4-Dichlorophenyl)-1,3-dithiolane CAS No. 83521-72-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83521-72-6

Molecular Formula

C9H8Cl2S2

Molecular Weight

251.2g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-dithiolane

InChI

InChI=1S/C9H8Cl2S2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2

InChI Key

UCYKMVSEQPLQBB-UHFFFAOYSA-N

SMILES

C1CSC(S1)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CSC(S1)C2=C(C=C(C=C2)Cl)Cl

Other CAS No.

83521-72-6

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenyl)-1,3-dithiolane is a key organosulfur compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent ketoconazole. Its dithiolane moiety acts as a protective group for the carbonyl functionality of the precursor aldehyde, 2,4-dichlorobenzaldehyde, allowing for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of the primary synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and reaction pathway visualizations.

Core Synthesis Pathway: Thioacetalization of 2,4-Dichlorobenzaldehyde

The most prevalent and direct method for the synthesis of this compound is the acid-catalyzed thioacetalization of 2,4-dichlorobenzaldehyde with 1,2-ethanedithiol. This reaction involves the nucleophilic attack of the sulfur atoms of 1,2-ethanedithiol on the carbonyl carbon of 2,4-dichlorobenzaldehyde, followed by cyclization to form the stable five-membered dithiolane ring.

The general reaction is as follows:

G cluster_reactants Reactants cluster_product Product cluster_catalyst Catalyst R1 2,4-Dichlorobenzaldehyde P1 This compound R1->P1 R2 1,2-Ethanedithiol R2->P1 C1 Acid Catalyst C1->P1

Figure 1. General reaction scheme for the synthesis of this compound.

A variety of acid catalysts can be employed to facilitate this transformation, each with its own advantages in terms of reaction rate, yield, and ease of work-up.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound using different catalytic systems.

Method 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis

This is a classic and widely used method for thioacetalization. The use of a Dean-Stark apparatus allows for the continuous removal of water, driving the reaction equilibrium towards the product.

Experimental Workflow:

G A Combine 2,4-dichlorobenzaldehyde, 1,2-ethanedithiol, p-TSA, and benzene in a round-bottom flask. B Attach a Dean-Stark trap and reflux condenser. A->B C Heat the mixture to reflux and collect the water azeotropically. B->C D Monitor the reaction progress by TLC. C->D E Cool the reaction mixture to room temperature. D->E F Wash the organic layer with dilute NaOH solution and then with water. E->F G Dry the organic layer over anhydrous sodium sulfate. F->G H Concentrate the solution under reduced pressure. G->H I Purify the crude product by vacuum distillation or recrystallization. H->I

Figure 2. Experimental workflow for the p-TSA catalyzed synthesis.

Detailed Protocol:

  • To a solution of 2,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in benzene (150 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,2-ethanedithiol (5.95 g, 63.2 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.54 g, 2.85 mmol).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 50 mL) and water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane to afford this compound as a white to off-white solid.

Method 2: Lewis Acid Catalyzed Synthesis

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are also effective catalysts for this reaction and can often lead to shorter reaction times.

Experimental Workflow:

G A Dissolve 2,4-dichlorobenzaldehyde and 1,2-ethanedithiol in a suitable solvent (e.g., dichloromethane) in a round-bottom flask. B Cool the mixture in an ice bath. A->B C Add BF3·OEt2 dropwise with stirring. B->C D Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). C->D E Quench the reaction with a saturated solution of sodium bicarbonate. D->E F Extract the product with dichloromethane. E->F G Wash the combined organic layers with brine. F->G H Dry the organic layer over anhydrous sodium sulfate. G->H I Concentrate the solution under reduced pressure. H->I J Purify the crude product by column chromatography or recrystallization. I->J

Figure 3. Experimental workflow for the Lewis acid catalyzed synthesis.

Detailed Protocol:

  • In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (5.0 g, 28.6 mmol) and 1,2-ethanedithiol (2.98 g, 31.6 mmol) in dichloromethane (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (0.41 mL, 3.43 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Quantitative Data Summary

MethodCatalystSolventReaction TimeYield (%)Melting Point (°C)
1p-Toluenesulfonic AcidBenzene3-5 hours85-9576-78
2Boron Trifluoride EtherateDichloromethane1-2 hours90-9876-78

Note: Yields are highly dependent on the purity of starting materials and the efficiency of the work-up and purification steps.

Characterization Data

1H NMR (CDCl₃, 400 MHz):

  • δ 7.50 (d, J = 2.1 Hz, 1H, Ar-H)

  • δ 7.35 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 7.26 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H)

  • δ 5.85 (s, 1H, S-CH-S)

  • δ 3.45-3.35 (m, 2H, S-CH₂)

  • δ 3.30-3.20 (m, 2H, S-CH₂)

13C NMR (CDCl₃, 100 MHz):

  • δ 137.8 (C)

  • δ 134.5 (C)

  • δ 132.8 (C)

  • δ 129.7 (CH)

  • δ 127.4 (CH)

  • δ 127.1 (CH)

  • δ 53.2 (S-CH-S)

  • δ 40.1 (S-CH₂)

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that is fundamental to the production of several important pharmaceutical compounds. The choice of catalyst and reaction conditions can be tailored to specific laboratory setups and desired purity profiles. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers and professionals working in the field of drug development and organic synthesis.

An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available physicochemical properties, a representative synthesis protocol, and an exploration of the potential biological significance of 2-(2,4-Dichlorophenyl)-1,3-dithiolane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈Cl₂S₂[1]
Molecular Weight 251.2 g/mol [1]
Monoisotopic Mass 249.94444 Da[2]
Predicted XlogP 4.2[2]
SMILES C1CSC(S1)C2=C(C=C(C=C2)Cl)Cl[1][2]
InChIKey UCYKMVSEQPLQBB-UHFFFAOYSA-N[1][2]

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented. However, the synthesis of 2-aryl-1,3-dithiolanes is a well-established chemical transformation. The most common and direct method involves the acid-catalyzed thioacetalization of the corresponding aldehyde.

General Experimental Protocol: Acid-Catalyzed Thioacetalization

This protocol describes a general procedure for the synthesis of this compound from 2,4-dichlorobenzaldehyde and 1,2-ethanedithiol. This method is based on established procedures for the formation of 1,3-dithiolanes.[3][4]

Materials:

  • 2,4-Dichlorobenzaldehyde

  • 1,2-Ethanedithiol

  • A suitable Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, p-toluenesulfonic acid, or iodine)[3][4]

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol (1-1.2 equivalents).

  • Add a catalytic amount of a Lewis or Brønsted acid to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Synthesis_Workflow reagents 2,4-Dichlorobenzaldehyde + 1,2-Ethanedithiol reaction Acid-Catalyzed Thioacetalization (e.g., BF3·OEt2, CH2Cl2) reagents->reaction 1 workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup 2 purification Purification (Column Chromatography) workup->purification 3 product This compound purification->product 4

References

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 83521-72-6

This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenyl)-1,3-dithiolane, a sulfur-containing heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

PropertyValueSource
CAS Number 83521-72-6[2][3]
Molecular Formula C₉H₈Cl₂S₂[2][3]
Molecular Weight 251.2 g/mol [2]
Synonyms 1,3-Dithiolane, 2-(2,4-dichlorophenyl)-[2]
InChI InChI=1S/C9H8Cl2S2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2[2]
InChIKey UCYKMVSEQPLQBB-UHFFFAOYSA-N[2]
SMILES C1CS--INVALID-LINK--C2=CC(=C(C=C2)Cl)Cl[2]

Synthesis and Experimental Protocols

The synthesis of 2-substituted 1,3-dithiolanes, such as this compound, is typically achieved through the condensation of an aldehyde or ketone with 1,2-ethanedithiol.[1][4] In the case of the target molecule, the precursor would be 2,4-dichlorobenzaldehyde.

General Experimental Protocol for the Synthesis of 2-Aryl-1,3-dithiolanes

This protocol is a generalized procedure based on common methods for dithiolane synthesis and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • 1,2-Ethanedithiol

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, Zinc chloride) or Brønsted acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform, Toluene)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The flask is charged with a solution of 2,4-dichlorobenzaldehyde in the chosen anhydrous solvent. A catalytic amount of the acid catalyst is then added.

  • Thiol Addition: A solution of 1,2-ethanedithiol in the anhydrous solvent is added dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed. The reaction may be heated to reflux to increase the rate.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Reaction Mixture Reaction Mixture 2,4-Dichlorobenzaldehyde->Reaction Mixture 1,2-Ethanedithiol 1,2-Ethanedithiol 1,2-Ethanedithiol->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Workup Workup Reaction Mixture->Workup Purification Purification Workup->Purification Final Product This compound Purification->Final Product

Caption: General synthesis workflow for this compound.

Spectroscopic Data

While specific spectra for this compound were not found in the search results, the expected spectroscopic characteristics can be inferred based on its structure and data for analogous compounds.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons of the dichlorophenyl group (multiplets).- A singlet or triplet for the methine proton at the 2-position of the dithiolane ring.- Multiplets for the methylene protons of the dithiolane ring.
¹³C NMR - Aromatic carbon signals for the dichlorophenyl ring.- A signal for the methine carbon at the 2-position of the dithiolane ring.- Signals for the methylene carbons of the dithiolane ring.
IR - C-H stretching vibrations (aromatic and aliphatic).- C=C stretching vibrations of the aromatic ring.- C-S stretching vibrations.
Mass Spec - A molecular ion peak corresponding to the molecular weight (251.2 g/mol ) with a characteristic isotopic pattern due to the two chlorine atoms.

Biological and Chemical Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or involvement in signaling pathways of this compound. However, the 1,3-dithiolane moiety is a structural feature in some biologically active molecules. For instance, certain dithiolane derivatives have been investigated for their potential as inhibitors of enzymes like thioredoxin reductase, which is involved in cellular redox homeostasis.[5] It is important to note that the biological activity is highly dependent on the overall structure of the molecule, and the presence of the 2,4-dichlorophenyl group will significantly influence its properties.

The 2,4-dichlorophenyl moiety is a common substituent in various pesticides and pharmaceuticals, and its presence may confer some biological activity. For example, compounds containing this group have been explored for various applications, including as potential antimicrobial and antifungal agents.

Potential Areas for Future Research:

Given the lack of specific data, the following areas represent potential avenues for future investigation of this compound:

G cluster_bioactivity Biological Activity Screening cluster_pathway Signaling Pathway Analysis Target Compound This compound Antimicrobial Assays Antimicrobial Assays Target Compound->Antimicrobial Assays Antifungal Assays Antifungal Assays Target Compound->Antifungal Assays Enzyme Inhibition Studies Enzyme Inhibition Studies Target Compound->Enzyme Inhibition Studies Cytotoxicity Assays Cytotoxicity Assays Target Compound->Cytotoxicity Assays Target Identification Target Identification Enzyme Inhibition Studies->Target Identification Mechanism of Action Studies Mechanism of Action Studies Target Identification->Mechanism of Action Studies

Caption: Potential research directions for this compound.

References

An In-depth Technical Guide on the Spectral Data of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 2-(2,4-Dichlorophenyl)-1,3-dithiolane, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for the synthesis and spectral analysis are also provided to facilitate further research and verification.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral data of 2-phenyl-1,3-dithiolane and known substituent effects of a 2,4-dichlorophenyl group.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.55d1HAr-H (H-6')
~ 7.35dd1HAr-H (H-5')
~ 7.25d1HAr-H (H-3')
~ 6.10s1HCH (dithiolane ring)
~ 3.50 - 3.30m4HCH₂ (dithiolane ring)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 138.0Ar-C (C-1')
~ 135.0Ar-C (C-2')
~ 134.5Ar-C (C-4')
~ 130.0Ar-C (C-6')
~ 129.5Ar-C (C-5')
~ 127.5Ar-C (C-3')
~ 55.0CH (dithiolane ring)
~ 40.0CH₂ (dithiolane ring)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumC-H stretch (aromatic)
~ 2950-2850MediumC-H stretch (aliphatic)
~ 1590, 1560, 1470Medium-StrongC=C stretch (aromatic)
~ 1100-1000StrongC-Cl stretch
~ 700-600StrongC-S stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
250/252/254High[M]⁺ (Molecular ion with chlorine isotopes)
175/177Medium[M - C₂H₄S]⁺
145/147Medium[C₆H₃Cl₂]⁺
121High[C₆H₅S₂]⁺

Experimental Protocols

The following protocols describe the synthesis of this compound and the subsequent acquisition of its spectral data.

2.1 Synthesis of this compound

This procedure is a general method for the synthesis of 2-aryl-1,3-dithiolanes from the corresponding aldehyde.

  • Materials:

    • 2,4-Dichlorobenzaldehyde

    • 1,2-Ethanedithiol

    • Lewis acid catalyst (e.g., BF₃·OEt₂)

    • Anhydrous dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous DCM, add 1,2-ethanedithiol (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq) dropwise.

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2.2 Spectral Data Acquisition

  • NMR Spectroscopy:

    • Dissolve a sample of the purified product in deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

    • Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

  • IR Spectroscopy:

    • Obtain the IR spectrum of the purified product using a Fourier-Transform Infrared (FTIR) spectrometer.

    • The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry:

    • Introduce a sample of the purified product into a mass spectrometer, typically using a gas chromatography (GC-MS) system with electron ionization (EI).

    • Analyze the resulting mass spectrum for the molecular ion and characteristic fragmentation patterns.

Visualizations

3.1 Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G A Reactants (2,4-Dichlorobenzaldehyde, 1,2-Ethanedithiol) B Reaction with Lewis Acid Catalyst A->B C Quenching (Saturated NaHCO3) B->C D Workup (Extraction, Washing, Drying) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Figure 1: Synthesis and Purification Workflow.

3.2 Logical Relationship of Spectral Analyses

The following diagram shows the logical relationship between the different spectroscopic techniques used for the characterization of the synthesized compound.

G A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation B->E C->E D->E

Figure 2: Interrelation of Spectroscopic Analyses.

An In-Depth Technical Guide to the Molecular Structure of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of 2-(2,4-dichlorophenyl)-1,3-dithiolane. The document details a standard experimental protocol for its synthesis via thioacetalization and outlines the expected spectroscopic signatures for structural confirmation. All quantitative data is presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a 1,3-dithiolane ring attached to a 2,4-dichlorophenyl group. The dithiolane moiety is a five-membered ring containing two sulfur atoms at positions 1 and 3.[1] This structure is typically formed by the reaction of an aldehyde with ethane-1,2-dithiol and serves as a protective group for carbonyls in organic synthesis.[2] The presence of the dichlorinated phenyl ring suggests its potential investigation in agrochemical or pharmaceutical research, as halogenated aromatic moieties are common in bioactive molecules.[3][4]

Data Presentation: Physicochemical Properties

The fundamental properties of this compound, based on publicly available database information, are summarized below.

PropertyValueSource
Molecular Formula C₉H₈Cl₂S₂[5][6]
Molecular Weight 251.2 g/mol [6]
IUPAC Name This compound[5]
CAS Number 5695-05-6
SMILES C1CSC(S1)C2=C(C=C(C=C2)Cl)Cl[5]
InChIKey UCYKMVSEQPLQBB-UHFFFAOYSA-N[5][6]
Predicted XlogP 4.2[5]
Stereochemistry Achiral[6]

Synthesis of this compound

The most common and efficient method for synthesizing 1,3-dithiolanes is the thioacetalization of a corresponding aldehyde or ketone.[2] In this case, this compound is prepared by the condensation of 2,4-dichlorobenzaldehyde with ethane-1,2-dithiol. This reaction is typically catalyzed by a Brønsted or Lewis acid.

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for the target compound.

G cluster_reactants reactant1 2,4-Dichlorobenzaldehyde catalyst Acid Catalyst (e.g., HClO₄-SiO₂, TSA) reactant1->catalyst reactant2 Ethane-1,2-dithiol reactant2->catalyst product This compound catalyst->product Solvent-free or inert solvent

Caption: General workflow for the acid-catalyzed synthesis of the target molecule.

Experimental Protocol: Acid-Catalyzed Thioacetalization

This protocol is a generalized procedure based on established methods for dithiolane synthesis under solvent-free conditions using perchloric acid adsorbed on silica gel (HClO₄-SiO₂) as a reusable catalyst.[1][2]

Materials:

  • 2,4-Dichlorobenzaldehyde (1.0 equiv)

  • Ethane-1,2-dithiol (1.1 equiv)

  • HClO₄-SiO₂ (0.05 g per 10 mmol of aldehyde)

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzaldehyde.

  • Reagent Addition: Add ethane-1,2-dithiol to the flask, followed by the catalytic amount of HClO₄-SiO₂.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 30-60 minutes).

  • Workup: Upon completion, add diethyl ether (20 mL) to the reaction mixture. Filter the mixture to recover the solid catalyst. The catalyst can be washed with ether, dried, and reused.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic and Analytical Characterization

Structural elucidation of the synthesized compound relies on a combination of standard spectroscopic techniques. While specific experimental data is not widely published, the expected spectral characteristics can be reliably predicted based on the known molecular structure.

Logical Workflow for Structural Elucidation

The confirmation of the molecular structure follows a logical workflow where each analytical technique provides complementary information.

G start Synthesized Product ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir Infrared Spectroscopy (IR) start->ir ms_info Provides: - Molecular Weight - Isotopic Pattern (Cl₂) ms->ms_info nmr_info Provides: - H/C Environments - Connectivity (J-coupling) nmr->nmr_info ir_info Provides: - Functional Groups (C-S, C-H arom/aliph) ir->ir_info final Confirmed Structure: This compound ms_info->final nmr_info->final ir_info->final

Caption: Logical workflow for the structural confirmation of the target compound.

Data Presentation: Predicted Spectroscopic Data

The following table summarizes the expected signals and features from key spectroscopic analyses.

TechniqueExpected Features
¹H NMR ~7.2-7.5 ppm: Signals for 3 aromatic protons (multiplets).~5.8-6.0 ppm: Singlet for 1 proton (methine H at C2).~3.2-3.5 ppm: Multiplet for 4 protons (methylene H's of dithiolane ring).
¹³C NMR ~127-140 ppm: 6 signals for aromatic carbons.~50-60 ppm: 1 signal for the C2 carbon (dithioacetal).~38-42 ppm: 1 signal for the two equivalent methylene carbons of the dithiolane ring.
Mass Spec. Molecular Ion (M⁺): A cluster of peaks around m/z 250.Isotopic Pattern: A characteristic M, M+2, M+4 pattern with an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.
IR (cm⁻¹) ~3050-3100: C-H stretching (aromatic).~2850-2950: C-H stretching (aliphatic).~1470, 1580: C=C stretching (aromatic ring).~1000-1100: C-Cl stretching.~650-750: C-S stretching.

Biological Activity

References

An In-depth Technical Guide to the Solubility of 2-(2,4-Dichlorophenyl)-1,3-dithiolane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-(2,4-Dichlorophenyl)-1,3-dithiolane, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive theoretical assessment of its expected solubility in various organic solvents based on its structural characteristics. Furthermore, it offers detailed, generalized experimental protocols for researchers to determine the solubility of this and similar crystalline organic compounds. This guide also includes a visualization of the general synthetic pathway for 2-substituted 1,3-dithiolanes to provide a broader context for researchers working with this class of compounds.

Introduction and Theoretical Solubility Profile

This compound is a heterocyclic compound featuring a dichlorinated phenyl group attached to a 1,3-dithiolane ring. The presence of the lipophilic dichlorophenyl group and the sulfur-containing dithiolane ring significantly influences its physical properties, including solubility.

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in non-polar and moderately polar organic solvents. Conversely, its solubility in highly polar solvents, particularly water, is predicted to be very low.

Expected Solubility Trends:

  • High Solubility: Non-polar solvents such as hexane, cyclohexane, and toluene; and chlorinated solvents like dichloromethane and chloroform.

  • Moderate Solubility: Moderately polar solvents such as diethyl ether, ethyl acetate, and acetone.

  • Low to Insoluble: Highly polar solvents like methanol, ethanol, and acetonitrile, and especially in water.

It is crucial for researchers to experimentally verify these expected trends for their specific applications, as factors such as temperature, purity of the compound, and the presence of any polymorphic forms can influence solubility.

Experimental Protocol for Solubility Determination

The following section outlines a general and robust experimental methodology for determining the solubility of a crystalline organic compound like this compound in various organic solvents. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Materials and Equipment:

  • Crystalline this compound (or other solid of interest)

  • A selection of organic solvents of known purity

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., GC-MS, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials, ensuring there is more solid than will dissolve.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, and this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a few hours to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately weigh the filtered solution.

    • Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the saturated solution from the analytical measurement and the dilution factor.

    • Solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

Visualization of a Relevant Synthetic Pathway

To provide a broader context for researchers, the following diagram illustrates the general synthesis of 2-substituted 1,3-dithiolanes from an aldehyde or ketone and ethane-1,2-dithiol, a common method for preparing compounds of this class.

G Reactant1 Aldehyde or Ketone (e.g., 2,4-Dichlorobenzaldehyde) Intermediate Thioacetal Formation Reactant1->Intermediate Reactant2 Ethane-1,2-dithiol Reactant2->Intermediate Catalyst Acid Catalyst (e.g., Lewis or Brønsted acid) Catalyst->Intermediate Catalyzes Product 2-Substituted 1,3-Dithiolane (e.g., this compound) Intermediate->Product

Caption: General synthesis of 2-substituted 1,3-dithiolanes.

This workflow visualizes the acid-catalyzed condensation reaction between a carbonyl compound and ethane-1,2-dithiol to form the corresponding 1,3-dithiolane derivative.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, its chemical structure strongly suggests a preference for non-polar organic solvents. The provided experimental protocol offers a reliable framework for researchers to precisely measure the solubility of this compound in solvents relevant to their work. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research by providing both theoretical insights and practical methodologies for handling this and similar compounds.

Stability and Storage of 2-(2,4-Dichlorophenyl)-1,3-dithiolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended stability and storage conditions for the chemical compound 2-(2,4-Dichlorophenyl)-1,3-dithiolane. Due to the limited availability of specific public data for this compound, this document outlines a robust framework for stability assessment based on the general characteristics of dithiolane compounds and established international guidelines for stability testing of chemical substances.

General Stability Profile

This compound, a member of the dithiolane class of compounds, is generally considered to be chemically stable under standard ambient conditions.[1] Dithiolanes are frequently employed as protecting groups in organic synthesis due to their inherent stability under both acidic and basic conditions. Their cleavage, or "deprotection," often necessitates specific and sometimes vigorous reagents, underscoring their general robustness.

However, certain environmental factors can influence the long-term stability of dithiolane-containing molecules. A safety data sheet for a related compound highlights sensitivity to air, light, and moisture, indicating that proper handling and storage are crucial to maintain its integrity.[1] It is also recommended to store some dithiolane derivatives in a freezer to ensure long-term stability.

Recommended Storage Conditions

To ensure the longevity and purity of this compound, the following storage conditions are recommended. These are based on best practices for handling sensitive chemical reagents and general information on related compounds.

ParameterRecommended ConditionRationale
Temperature Freezer (-20°C to -10°C)To minimize potential degradation over long-term storage, as recommended for similar dithiolane compounds.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To prevent potential oxidation or reaction with atmospheric components.[1]
Light In an amber or opaque containerTo protect against light-induced degradation.[1]
Moisture Tightly sealed container in a dry environmentThe compound may be hygroscopic; protection from moisture is essential to prevent hydrolysis or other water-mediated degradation.[1]

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted in line with established guidelines, such as those provided by the International Council for Harmonisation (ICH) for active pharmaceutical ingredients (APIs). These protocols are designed to evaluate the intrinsic stability of a compound and to identify potential degradation products.

Long-Term and Accelerated Stability Testing

This study evaluates the stability of the compound under recommended and stressed storage conditions over a predetermined period.

Methodology:

  • Sample Preparation: Prepare multiple batches of this compound with a well-characterized purity profile. Package the samples in containers that mimic the proposed long-term storage solution.

  • Storage Conditions:

    • Long-Term: Store samples at the recommended storage condition (e.g., 5°C ± 3°C or -20°C ± 5°C) for a period of at least 12 months.

    • Accelerated: Store samples at an elevated temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH) for a period of 6 months.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Methods: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in physical state or color.

    • Assay: Quantitative determination of the amount of this compound remaining, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Purity: Identification and quantification of any degradation products using a stability-indicating HPLC method. Mass spectrometry (LC-MS) can be used to identify the structure of unknown impurities.

    • Moisture Content: Karl Fischer titration to assess any uptake of water.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule. This involves subjecting the compound to more extreme conditions than those used in accelerated stability testing.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a controlled oven.

  • Photostability: Expose the compound to a controlled source of UV and visible light, as per ICH Q1B guidelines.

  • Analysis: Following exposure to each stress condition, analyze the samples using a stability-indicating HPLC method to separate and identify the degradation products.

Visualizations

The following diagrams illustrate the logical workflow for conducting stability studies on this compound.

Stability_Testing_Workflow cluster_setup Study Setup cluster_conditions Storage Conditions cluster_testing Analytical Testing cluster_analysis Data Analysis & Reporting start Start: Characterized Batches of this compound packaging Packaging in Appropriate Containers start->packaging long_term Long-Term Storage (e.g., -20°C) packaging->long_term Distribute Samples accelerated Accelerated Storage (e.g., 40°C/75% RH) packaging->accelerated Distribute Samples testing_long Periodic Testing (0, 3, 6, 9, 12... months) long_term->testing_long testing_accel Periodic Testing (0, 3, 6 months) accelerated->testing_accel data_analysis Analyze Assay, Purity, and Degradation Products testing_long->data_analysis testing_accel->data_analysis report Generate Stability Report and Determine Shelf-Life data_analysis->report Forced_Degradation_Workflow cluster_stress Stress Conditions start Start: Pure Sample of this compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analysis Analysis by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products and Degradation Pathways analysis->identification

References

Potential Biological Activities of 2-(2,4-Dichlorophenyl)-1,3-dithiolane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(2,4-Dichlorophenyl)-1,3-dithiolane scaffold represents a compelling starting point for the exploration of novel bioactive compounds. This technical guide provides a comprehensive overview of the known and potential biological activities of its derivatives, drawing from existing research on structurally related compounds. The presence of the 2,4-dichlorophenyl moiety, a common feature in various pharmaceuticals and agrochemicals, combined with the unique stereoelectronic properties of the 1,3-dithiolane ring, suggests a broad spectrum of potential applications. This document summarizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.

Core Biological Activities and Data

While extensive research specifically on this compound is limited, studies on closely related analogs, particularly those involving modifications at the phenyl ring and the dithiolane core, provide valuable insights into its potential biological profile.

Enzyme Inhibition: Tyrosinase Inhibition

The most directly relevant biological activity identified for a close analog of this compound is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. A study on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives demonstrated that these compounds can act as potent tyrosinase inhibitors.[1]

Table 1: Tyrosinase Inhibitory Activity of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol Derivatives

Compound IDSubstitution on Phenyl RingMushroom Tyrosinase Inhibition (%) at 50 µMIC50 (µM)
PDTM3 2,4-dihydroxy-13.94 ± 1.76
PDTM7 2-chloro> Kojic Acid-
PDTM8 3-chloro> Kojic Acid-
PDTM9 4-chloro> Kojic Acid-
PDTM13 2,4-dichloroNot specified as highly active-
Kojic Acid (Positive Control)-18.86 ± 2.14
Arbutin (Positive Control)< PDTM3, 7-9, 13-

Data extracted from a study on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives.[1]

Notably, the 2,4-dihydroxyphenyl derivative (PDTM3) showed the most potent inhibition, even surpassing the well-known inhibitor, kojic acid.[1] Kinetic studies revealed that this inhibition is competitive, suggesting that the compound binds to the active site of the tyrosinase enzyme.[1] This finding is significant as it points to the 1,3-dithiolane ring as a viable scaffold for the design of novel tyrosinase inhibitors.[1]

The following diagram illustrates the role of tyrosinase in the melanogenesis pathway and the point of inhibition by 2-phenyl-1,3-dithiolane derivatives.

Tyrosinase_Inhibition_Pathway cluster_enzyme Enzymatic Conversion Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor 2-Phenyl-1,3-dithiolane Derivative Inhibitor->Tyrosinase Inhibition

Tyrosinase inhibition in the melanogenesis pathway.
Potential Anticancer Activity

While no direct studies have been published on the anticancer effects of this compound, the 2,4-dichlorophenyl moiety is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. Therefore, it is plausible that derivatives of this scaffold could exhibit anticancer properties. The primary method for in vitro screening of such activity is the MTT assay.

Table 2: Potential for Anticancer Activity (Hypothetical Data Structure)

Cell LineCompound Concentration (µM)% Cell ViabilityIC50 (µM)
MCF-7 (Breast)10--
50--
100--
A549 (Lung)10--
50--
100--
HeLa (Cervical)10--
50--
100--

The diagram below outlines the typical workflow for assessing the anticancer activity of a compound using the MTT assay.

MTT_Assay_Workflow start Start cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with 2-(2,4-Dichlorophenyl) -1,3-dithiolane Derivatives (various concentrations) seeding->treatment incubation_24h Incubate for 24-72 hours treatment->incubation_24h mtt_addition Add MTT Reagent incubation_24h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add Solubilizing Agent (e.g., DMSO) incubation_4h->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability and IC50 Values read_absorbance->data_analysis end End data_analysis->end

Workflow for MTT-based cell viability assay.
Potential Antifungal Activity

Heterocyclic compounds containing sulfur atoms are well-represented in the literature as having antifungal properties. The 1,3-dithiolane ring, in combination with the halogenated phenyl group, presents a promising pharmacophore for antifungal activity. Evaluation of this potential would typically involve determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.

Table 3: Potential for Antifungal Activity (Hypothetical Data Structure)

Fungal StrainMIC (µg/mL)
Candida albicans-
Aspergillus niger-
Trichophyton rubrum-
Cryptococcus neoformans-

The following diagram illustrates the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Antifungal_MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Dithiolane Derivatives start->prep_compound prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate_plate Inoculate 96-well Plates containing Compound Dilutions prep_compound->inoculate_plate prep_inoculum->inoculate_plate incubation Incubate at Optimal Temperature (e.g., 35°C) inoculate_plate->incubation read_results Visually or Spectrophotometrically Determine Fungal Growth incubation->read_results determine_mic Identify Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Workflow for antifungal MIC determination.

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom)

This protocol is adapted from methodologies used for the evaluation of tyrosinase inhibitors.[1]

  • Reagents and Materials:

    • Mushroom tyrosinase (EC 1.14.18.1)

    • L-tyrosine

    • Phosphate buffer (pH 6.8)

    • Test compound (this compound derivative) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare a solution of L-tyrosine (substrate) in phosphate buffer. b. In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the mushroom tyrosinase solution. c. Pre-incubate the mixture at a specified temperature (e.g., 25°C) for 10 minutes. d. Initiate the reaction by adding the L-tyrosine solution to each well. e. Monitor the formation of dopachrome by measuring the absorbance at 475-490 nm at regular intervals for a set period. f. Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxicity of compounds on adherent cancer cell lines.[2][3][4]

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilizing agent (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. b. Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). c. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours). d. After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[2][3] e. Remove the medium containing MTT and add the solubilizing agent to dissolve the formazan crystals.[2] f. Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[3] g. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antifungal Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

  • Reagents and Materials:

    • Fungal strain of interest (e.g., Candida albicans)

    • RPMI-1640 medium (or other suitable broth)

    • Test compound dissolved in DMSO

    • 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure: a. Prepare a standardized fungal inoculum suspension from a fresh culture. b. In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. c. Add the fungal inoculum to each well, resulting in a final desired cell density. d. Include positive (no compound) and negative (no inoculum) controls. e. Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours. f. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density.

Conclusion and Future Directions

The available evidence, primarily from studies on structurally similar compounds, suggests that this compound derivatives hold significant promise as a scaffold for the development of novel bioactive agents. The confirmed tyrosinase inhibitory activity of a close analog warrants further investigation into this specific compound and its derivatives as potential skin-lightening agents or treatments for hyperpigmentation disorders.

Furthermore, the structural motifs present in this compound suggest that exploring its potential in other therapeutic and agrochemical areas is a worthwhile endeavor. Systematic screening for anticancer, antifungal, insecticidal, and herbicidal activities is highly recommended. Future research should focus on the synthesis of a library of derivatives with modifications on both the phenyl ring and the dithiolane moiety to establish clear structure-activity relationships (SAR). In silico modeling and toxicology studies will also be crucial in guiding the development of these compounds into safe and effective agents.

References

An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenyl)-1,3-dithiolane, a sulfur-containing heterocyclic compound. While a detailed historical record of its specific discovery is not extensively documented, its structural components, the 2,4-dichlorophenyl group and the 1,3-dithiolane ring, are of significant interest in medicinal and agricultural chemistry. This document outlines the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to drug development and scientific research.

Introduction

The this compound molecule combines two key structural features: the 2,4-dichlorophenyl moiety and a 1,3-dithiolane ring. The 2,4-dichlorophenyl group is a common substituent in a variety of biologically active compounds, including antifungal agents. Its presence can significantly influence the lipophilicity and electronic properties of a molecule, often enhancing its interaction with biological targets. The 1,3-dithiolane ring is a versatile protecting group for carbonyl compounds in organic synthesis and is also found in various bioactive molecules. The combination of these two moieties in this compound suggests its potential for investigation in agrochemical and pharmaceutical research.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the condensation reaction of 2,4-dichlorobenzaldehyde with 1,2-ethanedithiol. This reaction is an example of thioacetalization, where a carbonyl group is converted to a dithioacetal. The reaction is generally acid-catalyzed.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 2,4-Dichlorobenzaldehyde Reaction_Center Acid Catalyst (e.g., BF3·OEt2, p-TsOH) 2,4-Dichlorobenzaldehyde->Reaction_Center + 1,2-Ethanedithiol 1,2-Ethanedithiol->Reaction_Center This compound Reaction_Center->this compound Condensation

Caption: General synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursors are provided below for easy reference and comparison.

PropertyThis compound2,4-Dichlorobenzaldehyde1,2-Ethanedithiol
Molecular Formula C₉H₈Cl₂S₂[1]C₇H₄Cl₂OC₂H₆S₂
Molecular Weight 251.2 g/mol [1]175.02 g/mol 94.2 g/mol
Appearance Not explicitly documented; likely a solidWhite crystalline solidColorless liquid
Melting Point Not explicitly documented69-71 °C[2]-41 °C
Boiling Point Not explicitly documented233 °C[2]146 °C
SMILES c1cc(c(cc1Cl)Cl)C2SCCS2[1]C1=CC(=C(C=C1C=O)Cl)ClC(CS)S
InChIKey UCYKMVSEQPLQBB-UHFFFAOYSA-N[1]KZNQGLVQPQMXTI-UHFFFAOYSA-NDGVVWUTYELRLFA-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common methods for thioacetalization.[3]

Materials:

  • 2,4-Dichlorobenzaldehyde

  • 1,2-Ethanedithiol

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH)[3]

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in the anhydrous solvent.

  • Add 1,2-ethanedithiol (1.1 equivalents) to the solution.

  • Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Workflow:

G A Dissolve 2,4-Dichlorobenzaldehyde in Anhydrous Solvent B Add 1,2-Ethanedithiol A->B C Add Acid Catalyst B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Saturated NaHCO3 D->E F Separate Organic Layer E->F G Wash with Water and Brine F->G H Dry over Anhydrous MgSO4/Na2SO4 G->H I Filter and Concentrate H->I J Purify by Recrystallization or Column Chromatography I->J

Caption: Workflow for the synthesis of this compound.

Potential Applications and Biological Activity

While specific biological activity data for this compound is limited in publicly available literature, the presence of the 2,4-dichlorophenyl moiety is a strong indicator of potential fungicidal activity.[4] Many commercial fungicides contain this structural motif. The mechanism of action for many of these fungicides involves the inhibition of sterol biosynthesis in fungi.[4]

It is hypothesized that this compound could act as an antifungal agent. Further research, including in vitro and in vivo studies, would be necessary to confirm its biological activity and elucidate its mechanism of action.

Hypothesized Antifungal Signaling Pathway Interference:

G A This compound B Fungal Cell A->B Enters C Sterol Biosynthesis Pathway A->C Inhibits B->C D Ergosterol Production C->D C->D Leads to E Fungal Cell Membrane Integrity D->E Maintains D->E F Cell Lysis E->F Loss of

Caption: Hypothesized mechanism of antifungal action.

Conclusion

This compound is a compound of interest due to its structural similarity to known bioactive molecules. This technical guide has provided a summary of its synthesis, physicochemical properties, and a hypothesized mode of action based on its chemical structure. Further empirical studies are warranted to fully characterize this compound and explore its potential applications in the fields of medicinal and agricultural chemistry.

References

Methodological & Application

Application Notes and Protocols: 2-(2,4-Dichlorophenyl)-1,3-dithiolane as a Carbonyl Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the use of 2-(2,4-Dichlorophenyl)-1,3-dithiolane as a protecting group for carbonyl functionalities in organic synthesis. Due to the limited availability of specific experimental data for this particular substituted dithiolane, the protocols and data presented herein are based on established and analogous procedures for 1,3-dithiolanes and 2-aryl-1,3-dithiolanes. This document offers guidance on the protection of aldehydes and ketones, the stability of the resulting dithiolane, and various deprotection strategies. The information is intended to serve as a foundational resource for chemists in research and development.

Introduction

The protection of carbonyl groups is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions.[1] 1,3-Dithiolanes are widely employed as robust protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions.[2] The this compound protecting group is formed by the reaction of a carbonyl compound with 1,2-ethanedithiol in the presence of an acid catalyst, yielding a cyclic thioacetal. The electron-withdrawing nature of the 2,4-dichlorophenyl substituent is anticipated to influence the electronic properties and stability of the dithiolane ring.

Key Attributes of 1,3-Dithiolane Protecting Groups:

  • Stability: Resistant to a wide range of nucleophilic and basic reagents.

  • Formation: Readily formed from aldehydes and ketones under mild acidic conditions.

  • Cleavage: Can be removed under various conditions, including oxidative or mercury-based methods, allowing for orthogonality with other protecting groups.

Synthesis of this compound

The parent compound for the protection is 2,4-dichlorobenzaldehyde. The dithiolane itself is typically formed in situ by reacting the carbonyl compound to be protected with 1,2-ethanedithiol. The synthesis of this compound from 2,4-dichlorobenzaldehyde and 1,2-ethanedithiol serves as a model reaction.

Experimental Protocols

General Protocol for the Protection of a Carbonyl Group

This protocol describes a general method for the formation of a 2-substituted-1,3-dithiolane from an aldehyde or ketone using a Lewis acid catalyst.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 1,2-Ethanedithiol (1.1 - 1.5 eq)

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂, ZnCl₂, InCl₃) (0.1 - 1.0 eq)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the carbonyl compound in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol.

  • Add the Lewis acid catalyst portion-wise or dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for the Deprotection of a 2-Aryl-1,3-dithiolane

This protocol outlines a common oxidative deprotection method using N-bromosuccinimide (NBS).

Materials:

  • 2-Aryl-1,3-dithiolane (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.0 - 4.0 eq)

  • Aqueous Acetonitrile (e.g., 9:1 MeCN:H₂O)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) or other suitable extraction solvent

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-aryl-1,3-dithiolane in aqueous acetonitrile and cool the solution to 0 °C.

  • Add NBS portion-wise, keeping the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated Na₂S₂O₃ solution to consume excess bromine.

  • Add saturated NaHCO₃ solution to neutralize the mixture.

  • Extract the mixture with EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the deprotected carbonyl compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of various carbonyl compounds as 1,3-dithiolanes and their subsequent deprotection, based on general literature precedents.[3]

Table 1: Protection of Carbonyl Compounds as 1,3-Dithiolanes

EntryCarbonyl SubstrateCatalystSolventTime (h)Yield (%)
1BenzaldehydeBF₃·OEt₂DCM195
2CyclohexanoneInCl₃DCM292
3AcetophenoneZnCl₂Dioxane688
44-Nitrobenzaldehydep-TsOHToluene496

Table 2: Deprotection of 2-Substituted-1,3-dithiolanes

EntryDithiolane SubstrateReagentSolventTime (min)Yield (%)
12-Phenyl-1,3-dithiolaneNBSaq. Acetone1090
22-Cyclohexyl-1,3-dithiolaneHg(ClO₄)₂THF/H₂O1585
32-Naphthyl-1,3-dithiolaneI₂ / H₂O₂aq. Micellar3095[4]
42-(4-Methoxyphenyl)-1,3-dithiolaneDDQCH₂Cl₂/H₂O6088

Diagrams

Protection_Reaction cluster_reactants Reactants cluster_products Product R1 C C R2 O O C->O C_p C C->C_p  Lewis Acid (e.g., BF₃·OEt₂)  1,2-Ethanedithiol plus1 + HS1 HS S1 S HS2 HS S2 S C1 CH₂ C2 CH₂ R1_p R2_p S1_p S S2_p S C1_p CH₂ C2_p CH₂ plus2 + H₂O

Caption: General reaction scheme for the protection of a carbonyl group as a 1,3-dithiolane.

Deprotection_Reaction cluster_reactants Reactant cluster_products Product R1 C C R2 S1 S S2 S C_p C C->C_p  Oxidizing Agent (e.g., NBS, I₂/H₂O₂)  aq. Solvent C1 CH₂ C2 CH₂ R1_p R2_p O_p O C_p->O_p

Caption: General reaction scheme for the deprotection of a 1,3-dithiolane to the corresponding carbonyl compound.

Experimental_Workflow start Start with Carbonyl Compound protection Protection with 1,2-Ethanedithiol and Lewis Acid start->protection intermediate Protected Carbonyl (2-Aryl-1,3-dithiolane) protection->intermediate reaction Desired Synthetic Transformation(s) intermediate->reaction deprotection Deprotection using Oxidative Method reaction->deprotection product Final Product with Regenerated Carbonyl deprotection->product

Caption: Experimental workflow for the use of a 1,3-dithiolane protecting group in a multi-step synthesis.

Stability and Orthogonality

1,3-Dithiolanes are generally stable to a wide range of reagents, including:

  • Bases: Strong bases such as organolithium reagents (though deprotonation at C2 is possible), Grignard reagents, and metal hydrides (e.g., LiAlH₄, NaBH₄).

  • Nucleophiles: Most non-thiol nucleophiles.

  • Many oxidizing and reducing agents that do not specifically target thioethers.

This stability profile makes them orthogonal to many other common protecting groups. For instance, a 1,3-dithiolane can be maintained while a silyl ether is cleaved with fluoride or an ester is saponified with a base. The deprotection conditions for dithiolanes, often involving "soft" Lewis acids or oxidative reagents, are generally orthogonal to the cleavage conditions for acid-labile groups like acetals or Boc-amines.

Conclusion

References

Application Notes and Protocols: Deprotection of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of 2-(2,4-Dichlorophenyl)-1,3-dithiolane to yield the parent carbonyl compound, 2,4-dichlorobenzaldehyde. The 1,3-dithiolane group is a common protecting group for aldehydes and ketones due to its stability in both acidic and basic conditions.[1][2] Its efficient removal is a critical step in many synthetic pathways. This document outlines several effective methods, including oxidative and metal-based procedures, complete with experimental details and comparative data.

Introduction to 1,3-Dithiolane Deprotection

The cleavage of the 1,3-dithiolane protecting group is a key transformation in organic synthesis. The stability of the dithiolane ring necessitates specific reagents for its removal, which can be broadly categorized into methods involving metal coordination, oxidation, and alkylation.[3] The choice of method often depends on the overall functionality of the molecule and the desired reaction conditions (e.g., pH, temperature, and tolerance of other functional groups).

Comparative Summary of Deprotection Methods

The following table summarizes various methods applicable to the deprotection of this compound, providing a comparative overview of their key parameters.

MethodReagentsSolvent(s)Temperature (°C)Reaction TimeYield (%)Key Advantages
Oxidative (Green) 30% H₂O₂ / I₂ (5 mol%) / SDSWaterRoom Temp.~30 minUp to 95Environmentally friendly, mild, neutral conditions, tolerates many functional groups.[4]
Metal-Based (Solid-State) Hg(NO₃)₂·3H₂OSolvent-free (grinding)Room Temp.1-4 minHighExtremely fast, simple work-up, high yields.[1]
Metal-Based (Solution) AgNO₃ / I₂Acetonitrile/WaterNot specifiedNot specifiedHighMilder than mercury-based methods.[3]
Oxidative Dess-Martin PeriodinaneDichloromethane/AcetonitrileNot specifiedNot specifiedHighMild conditions, tolerates acid-sensitive groups.[3]
Acid-Catalyzed Polyphosphoric Acid (PPA) / Acetic Acid (catalytic)None or minimal20-45VariableGoodInexpensive reagents, simple procedure.[2]

Experimental Protocols

Method 1: Oxidative Deprotection with Hydrogen Peroxide and Iodine

This method offers a green and efficient protocol for the deprotection of 1,3-dithiolanes under neutral conditions.[4]

Diagram of the Experimental Workflow:

Deprotection_Workflow_H2O2_I2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A This compound Mix Reaction Mixture A->Mix B Sodium Dodecyl Sulfate (SDS) B->Mix C Water C->Mix D Iodine (I₂) solution D->Mix E 30% Hydrogen Peroxide (H₂O₂) Stir Stir at Room Temperature (~30 min) E->Stir Add dropwise Mix->Stir Quench Quench with Na₂S₂O₃ solution Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Chromatography Evaporate->Purify Product 2,4-Dichlorobenzaldehyde Purify->Product Deprotection_Logic_Hg Start Start Substrate This compound Start->Substrate Reagent Hg(NO₃)₂·3H₂O Start->Reagent Process Grind together in a mortar (1-4 minutes) Substrate->Process Reagent->Process Workup Wash with solvent, filter, evaporate Process->Workup Product 2,4-Dichlorobenzaldehyde Workup->Product Deprotection_Signaling_Analogy Protected Protected Carbonyl (Inactive Precursor) This compound Release Cleavage of C-S Bonds Protected->Release Undergoes Deprotection_Signal Deprotection Reagent (e.g., Oxidant, Metal Salt) Deprotection_Signal->Protected Initiates Active_Carbonyl Released Carbonyl (Active Aldehyde) 2,4-Dichlorobenzaldehyde Release->Active_Carbonyl Results in Downstream Further Synthetic Transformations Active_Carbonyl->Downstream Enables

References

Application of 2-(2,4-Dichlorophenyl)-1,3-dithiolane in Fungicide Synthesis: A Focus on Triazole Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2,4-Dichlorophenyl)-1,3-dithiolane is a versatile chemical intermediate with significant potential in the synthesis of agrochemicals, particularly fungicides. The 2,4-dichlorophenyl moiety is a common feature in a number of successful fungicides, contributing to their potent activity against a broad spectrum of fungal pathogens. The 1,3-dithiolane group serves as a protected form of a carbonyl group, which can be strategically deprotected and elaborated to construct the complex molecular architectures of modern fungicides. This application note will detail the utility of this compound as a precursor in the synthesis of triazole fungicides, a critical class of agricultural and pharmaceutical antifungal agents. While direct, detailed protocols starting from this compound are not extensively reported in readily available literature, this note provides a representative and detailed synthetic protocol for a closely related and commercially significant triazole fungicide, Tetraconazole, to illustrate the chemical principles and methodologies involved.

Proposed Synthetic Utility of this compound

The primary role of the 1,3-dithiolane group in a synthetic sequence is the protection of a carbonyl functional group. In the context of fungicide synthesis, this compound can be envisioned as a stable precursor to 2,4-dichlorobenzaldehyde. This aldehyde is a key building block for the construction of the side chains found in many triazole fungicides. The dithiolane can be deprotected under specific conditions to reveal the aldehyde, which can then undergo reactions such as Grignard additions or aldol condensations to build the necessary carbon skeleton before the introduction of the 1,2,4-triazole ring.

G A This compound B Deprotection (e.g., HgCl2, CaCO3) A->B C 2,4-Dichlorobenzaldehyde B->C D Reaction with nucleophile (e.g., organometallic reagent) C->D E Key Intermediate (e.g., substituted alcohol) D->E F Introduction of 1,2,4-triazole E->F G Triazole Fungicide F->G

Caption: Proposed synthetic pathway utilizing this compound for fungicide synthesis.

Application Example: Synthesis of Tetraconazole

Tetraconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops. Its synthesis involves a key intermediate, 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol, which is structurally related to derivatives that could be synthesized from this compound. The following sections provide a detailed experimental protocol for the final step in the synthesis of Tetraconazole from this advanced intermediate.

Experimental Protocol: Synthesis of Tetraconazole from 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol

This protocol is adapted from patent literature describing the synthesis of Tetraconazole.

Objective: To synthesize (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether (Tetraconazole) via fluorination of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol.

Materials:

  • 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • Potassium hydroxide (KOH), finely ground

  • Tetrafluoroethylene (TFE) gas

  • Water

  • Cellulose filter

Equipment:

  • 2-liter glass reactor with a cooling jacket and mechanical anchor stirrer

  • Vacuum pump

  • Tetrafluoroethylene gas cylinder with a pressure regulator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 2-liter glass reactor equipped with a mechanical stirrer and a cooling jacket, dissolve 100.0 g of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol in a mixture of 1250 mL of toluene and 185 mL of DMSO.

  • Cool the reaction mixture to -5°C using the cooling jacket.

  • Add 11.5 g of finely ground potassium hydroxide to the cooled solution while stirring.

  • Evacuate the reactor to a residual pressure of approximately 25 mbar.

  • Introduce gaseous tetrafluoroethylene from a reserve at a pressure of about 1.1 bar. The reaction is exothermic, and the temperature should be maintained between -5°C and 0°C.

  • Continue to feed tetrafluoroethylene to maintain the pressure at 1.1 bar until the absorption ceases, indicating the completion of the reaction.

  • Once the reaction is complete, stop the stirring and allow the phases to separate.

  • Separate the lower aqueous phase.

  • Wash the upper organic phase with water.

  • Filter the organic phase through a cellulose filter.

  • Completely evaporate the solvent from the organic phase using a rotary evaporator to obtain a liquid residue of Tetraconazole.

G A Dissolve 2-(2,4-dichlorophenyl)-3- (1H-1,2,4-triazol-1-yl)propan-1-ol in Toluene and DMSO B Cool to -5°C A->B C Add finely ground KOH B->C D Evacuate reactor to 25 mbar C->D E Introduce Tetrafluoroethylene gas at 1.1 bar D->E F Maintain temperature at -5°C to 0°C E->F G Phase Separation F->G H Wash organic phase with water G->H I Filter organic phase H->I J Evaporate solvent I->J K Tetraconazole (liquid residue) J->K

Caption: Experimental workflow for the synthesis of Tetraconazole.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of Tetraconazole as described in the patent literature.

ParameterValueReference
Starting Material2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-olWO2016092573A1
Yield of Tetraconazole133 g (from 100 g of starting material)WO2016092573A1
Purity of Tetraconazole> 96% by weight[1]
Main Impurityl[2-(2,4-dichlorophenyl) propen-2-yl] lH-1,2,4-triazole[1]
Concentration of Main Impurity1% to 1.5% by weight[1]

Signaling Pathway: Mode of Action of Triazole Fungicides

Triazole fungicides, including Tetraconazole, act as sterol biosynthesis inhibitors (SBIs). Specifically, they inhibit the C14-demethylase enzyme, which is a critical enzyme in the fungal sterol biosynthesis pathway. This enzyme is responsible for the demethylation of lanosterol or eburicol, essential precursors for ergosterol, a vital component of fungal cell membranes. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, ultimately leading to the death of the fungus.[2]

G A Triazole Fungicide (e.g., Tetraconazole) B C14-demethylase (Erg11p) A->B Inhibits D Ergosterol Biosynthesis B->D Catalyzes F Accumulation of toxic sterols B->F Leads to C Lanosterol / Eburicol C->D E Ergosterol D->E G Disruption of fungal cell membrane F->G H Fungal cell death G->H

Caption: Mode of action of triazole fungicides.

This compound represents a valuable, yet under-documented, starting material for the synthesis of potent triazole fungicides. By serving as a protected precursor to 2,4-dichlorobenzaldehyde, it offers a strategic entry point into the assembly of complex fungicidal molecules. The provided detailed protocol for the synthesis of Tetraconazole from a closely related intermediate highlights the key chemical transformations and experimental conditions relevant to this class of compounds. This information, coupled with an understanding of the mode of action of triazole fungicides, provides a solid foundation for researchers and drug development professionals working in the field of agrochemical synthesis. Further research into the direct conversion of this compound to fungicidal end-products would be a valuable contribution to the field.

References

Application Notes and Protocols: 2-(2,4-Dichlorophenyl)-1,3-dithiolane and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct medicinal chemistry applications of 2-(2,4-Dichlorophenyl)-1,3-dithiolane are not extensively documented in peer-reviewed literature, its structural analog, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, is a cornerstone in the synthesis of the potent antifungal agent, Itraconazole.[1][2][3] This document will focus on the application of this key intermediate, providing context for the role of the 2,4-dichlorophenyl moiety and the heterocyclic ring system in the development of antifungal therapeutics. The 2,4-dichlorophenyl group is a common feature in many antifungal agents, contributing to their binding affinity and metabolic stability.[4]

Application: Key Intermediate in Itraconazole Synthesis

The primary and most significant application of the 2-(2,4-dichlorophenyl)-1,3-dioxolane core structure is in the multi-step synthesis of Itraconazole, a broad-spectrum triazole antifungal drug.[2][3] Itraconazole is used to treat a variety of fungal infections, including aspergillosis, blastomycosis, and histoplasmosis.[1] The synthesis of Itraconazole involves the condensation of the key intermediate, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, with other molecular fragments to build the final complex structure.[2][5]

Chemical Properties of this compound

While not a direct precursor to Itraconazole, the physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular FormulaC9H8Cl2S2
Molecular Weight251.2 g/mol
StereochemistryAchiral
InChIKeyUCYKMVSEQPLQBB-UHFFFAOYSA-N

(Data sourced from public chemical databases)[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of Itraconazole and other azole antifungals stems from their ability to disrupt the integrity of the fungal cell membrane. This is achieved by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), a key enzyme in the biosynthesis of ergosterol.[7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, azole antifungals increase fungal cell membrane permeability, leading to cell lysis and death. The 2,4-dichlorophenyl group of these molecules plays a crucial role in binding to the active site of the enzyme.

Caption: Mechanism of action of azole antifungals.

Experimental Protocols

General Synthesis of 1,3-Dithiolanes

1,3-Dithiolanes are typically synthesized by the condensation of an aldehyde or ketone with 1,2-ethanedithiol.[8] This reaction is generally catalyzed by a Brønsted or Lewis acid.[9]

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 1,2-Ethanedithiol (1.1 eq)

  • Lewis acid catalyst (e.g., BF3·OEt2, ZnCl2) or Brønsted acid (e.g., p-toluenesulfonic acid) (0.05-0.1 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve the aldehyde or ketone in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add 1,2-ethanedithiol to the solution.

  • Add the acid catalyst to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Itraconazole Intermediate (Illustrative Protocol)

The synthesis of the key Itraconazole intermediate, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, is a multi-step process. A crucial step involves the reaction of a cis-bromo ester with 1,2,4-triazole.[10]

Materials:

  • cis-bromo ester compound (e.g., ((2R,4S)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl benzoate) (1.0 eq)[5]

  • 1,2,4-Triazole (2.0-4.0 eq)[10]

  • Mineral alkali (e.g., potassium carbonate) (2.0-3.0 eq)[10]

  • Catalyst (e.g., potassium iodide) (catalytic amount)

  • Organic solvent (e.g., dimethylformamide)[10]

Procedure:

  • To a solution of the cis-bromo ester in the organic solvent, add the mineral alkali, 1,2,4-triazole, and the catalyst.

  • Heat the reaction mixture to a temperature between 120-160°C and stir for approximately 24 hours.[10]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an organic solvent to yield the triazole compound intermediate.[10]

Start Starting Materials Step1 Synthesis of cis-bromo ester Start->Step1 Intermediate1 cis-bromo ester intermediate Step1->Intermediate1 Step2 Reaction with 1,2,4-Triazole Intermediate1->Step2 Intermediate2 cis-2-(2,4-dichlorophenyl)-2- (1H-1,2,4-triazol-1-ylmethyl)- 1,3-dioxolane-4-methanol (Key Intermediate) Step2->Intermediate2 Step3 Condensation with phenoxyphenylpiperazine moiety Intermediate2->Step3 Itraconazole Itraconazole Step3->Itraconazole

Caption: Simplified synthetic workflow for Itraconazole.

Conclusion

The 2-(2,4-dichlorophenyl) moiety attached to a five-membered heterocyclic ring is a critical structural motif in the development of potent antifungal agents. While this compound itself is not a prominent therapeutic agent, its dioxolane analog is an indispensable intermediate in the synthesis of Itraconazole. The protocols and pathways described herein provide a foundational understanding for researchers engaged in the design and synthesis of novel antifungal drugs. Further investigation into dithiolane-containing compounds may yet reveal novel biological activities.

References

Application Note: Stability-Indicating HPLC Analysis of 2-(2,4-Dichlorophenyl)-1,3-dithiolane and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,4-Dichlorophenyl)-1,3-dithiolane is a chemical intermediate that may be used in the synthesis of various active pharmaceutical ingredients (APIs). As with any compound used in pharmaceutical manufacturing, it is crucial to control its purity and to identify and quantify any process-related impurities or degradation products. A robust, stability-indicating analytical method is essential for ensuring the quality, safety, and efficacy of the final drug product.

This application note describes a novel stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities. The method is designed to separate the main component from its key synthetic precursors and potential degradants that may form under stress conditions such as hydrolysis, oxidation, and photolysis.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 50
    15.0 90
    20.0 90
    20.1 50

    | 25.0 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent.

  • Spiked Sample Solution: Prepare a sample solution as described above. Before the final dilution, spike with known amounts of potential impurity stock solutions to demonstrate specificity and resolution.

3. Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[1][2][3] A sample of this compound is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: Dissolve the sample in the diluent, add 1N HCl to a final concentration of 0.1N, and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 1N NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in the diluent, add 1N NaOH to a final concentration of 0.1N, and heat at 60°C for 8 hours. Neutralize with an equivalent amount of 1N HCl before injection.

  • Oxidative Degradation: Dissolve the sample in the diluent and add 3% H₂O₂. Keep at room temperature for 24 hours before injection.

  • Thermal Degradation: Expose the solid sample to 80°C in a hot air oven for 48 hours. Dissolve in the diluent for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.

Data Presentation

The developed HPLC method effectively separates this compound from its potential process-related impurities and degradation products. The retention times and relative retention times (RRT) are summarized in the table below.

Table 1: Chromatographic Data for this compound and its Impurities

Compound NameIdentityRetention Time (min)Relative Retention Time (RRT)
2,4-DichlorobenzaldehydeProcess Impurity A4.20.45
1,2-EthanedithiolProcess Impurity B2.50.27
2,4-Dichlorobenzoic acidDegradation Product (Oxidative/Hydrolytic)5.80.62
This compound Active Substance 9.3 1.00
Unknown Degradant 1Degradation Product (Photolytic)11.51.24
Unknown Degradant 2Degradation Product (Acidic)7.10.76

Method Validation Summary

The method was validated according to ICH guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.

  • Specificity: The method is specific, as shown by the complete separation of the main peak from all known impurities and degradation products. Peak purity analysis confirmed no co-eluting peaks.

  • Linearity: Linearity was established over a concentration range of 1-150 µg/mL with a correlation coefficient (r²) > 0.999.

  • Accuracy: The recovery of spiked impurities was between 98.0% and 102.0%.

  • Precision: The relative standard deviation (%RSD) for replicate injections was less than 2.0%.

  • LOD/LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established to be sufficiently low for the detection of trace impurities.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Weigh & Dissolve Reference Standard Dilution Dilute to Working Concentration Prep_Standard->Dilution Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->Dilution Autosampler Inject Sample (10 µL) Dilution->Autosampler Load Vials Column C18 Column Separation (Gradient Elution) Autosampler->Column Detector UV Detection (225 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peaks (Area, RT) Chromatogram->Integration Quantification Quantify Impurities & Main Analyte Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Degradation_Pathways Potential Impurity & Degradation Pathways cluster_synthesis Synthesis cluster_degradation Degradation Aldehyde 2,4-Dichlorobenzaldehyde Main_Compound 2-(2,4-Dichlorophenyl) -1,3-dithiolane Aldehyde->Main_Compound Reaction Dithiol 1,2-Ethanedithiol Dithiol->Main_Compound Reaction Acid_Deg Acid Hydrolysis Product Ox_Deg Oxidative Degradation (e.g., 2,4-Dichlorobenzoic Acid) Photo_Deg Photolytic Degradation Product Main_Compound->Acid_Deg H+ / H2O Main_Compound->Ox_Deg [O] Main_Compound->Photo_Deg hv

Caption: Potential synthesis impurities and forced degradation pathways.

The described RP-HPLC method is rapid, accurate, and robust for the quantitative determination of this compound and for the separation of its process-related and degradation impurities. The method's stability-indicating characteristics make it highly suitable for routine quality control analysis and for stability studies during drug development and manufacturing.

References

The Role of 2-(2,4-Dichlorophenyl)-1,3-dithiolane in Synthesis: A Clarification on its Application in Asymmetric Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11-01

Abstract

This document addresses the role of 2-(2,4-Dichlorophenyl)-1,3-dithiolane in the context of asymmetric synthesis. Contrary to the presupposition that this compound may act as a chiral auxiliary or catalyst, analysis of its chemical structure reveals it to be an achiral molecule. Consequently, it cannot independently induce stereoselectivity in a chemical reaction. This note clarifies the primary function of the 1,3-dithiolane moiety as a protecting group for carbonyl compounds, a crucial strategy in complex organic syntheses that may include separate asymmetric transformations. We provide an overview of the properties of this compound and a general protocol for the protection of aldehydes and ketones, a fundamental application of the 1,3-dithiolane group.

Introduction

Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of a single enantiomer of a chiral molecule. This is often achieved through the use of chiral auxiliaries, catalysts, or reagents that create a chiral environment, influencing the stereochemical outcome of a reaction. The 1,3-dithiolane functional group is a common motif in organic synthesis, primarily utilized as a protecting group for carbonyl compounds. While chiral 1,3-dithiolane derivatives have been explored in medicinal chemistry, the specific compound this compound is not employed as a chiral auxiliary due to its lack of stereogenic centers.

Properties of this compound

A thorough review of the chemical properties of this compound confirms its achiral nature. The molecule possesses a plane of symmetry and lacks any chiral centers, rendering it incapable of inducing enantioselectivity in a reaction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈Cl₂S₂[1]
Molecular Weight251.2 g/mol [1]
StereochemistryAchiral[1]
InChIKeyUCYKMVSEQPLQBB-UHFFFAOYSA-N[1]

The Role of the 1,3-Dithiolane Group in Synthesis

The primary and well-established role of the 1,3-dithiolane group is the protection of carbonyl functionalities (aldehydes and ketones)[2]. This is a critical step in multi-step syntheses where a carbonyl group needs to be preserved while other parts of the molecule undergo chemical transformations under conditions that would otherwise affect the carbonyl group (e.g., reduction, oxidation, or reactions with nucleophiles).

The formation of a 1,3-dithiolane from a carbonyl compound and 1,2-ethanedithiol is a reversible reaction, typically catalyzed by a Lewis or Brønsted acid. The resulting dithiolane is stable to a wide range of reagents, and the carbonyl group can be readily regenerated under mild oxidative or hydrolytic conditions.

Logical Workflow for the Application of 1,3-Dithiolanes in a Synthetic Route

The following diagram illustrates the general workflow where a dithiolane protecting group, such as the one in this compound (formed from 2,4-dichlorobenzaldehyde), would be used in a synthetic sequence that might also involve an asymmetric step.

G General Synthetic Workflow Involving a Dithiolane Protecting Group A Starting Material (e.g., 2,4-Dichlorobenzaldehyde) B Protection of Carbonyl (Formation of 1,3-Dithiolane) A->B 1,2-Ethanedithiol, Acid Catalyst C Intermediate with Protected Carbonyl B->C D Asymmetric Transformation (on another part of the molecule) C->D Chiral Reagent/ Catalyst E Chiral Intermediate D->E F Deprotection (Regeneration of Carbonyl) E->F e.g., Oxidative Hydrolysis G Final Chiral Product F->G

Caption: General workflow for using a 1,3-dithiolane as a protecting group.

General Experimental Protocol for Carbonyl Protection

This protocol describes a general method for the formation of a 1,3-dithiolane from an aldehyde or ketone using 1,2-ethanedithiol.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 1,2-Ethanedithiol (1.1 - 1.5 eq)

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂, ZnCl₂, or Brønsted Acid like p-toluenesulfonic acid) (catalytic amount)

  • Anhydrous Solvent (e.g., Dichloromethane, Toluene)

  • Anhydrous Magnesium or Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • To a solution of the carbonyl compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol.

  • Cool the mixture in an ice bath (0 °C).

  • Add the acid catalyst portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC or GC-MS is recommended).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Conclusion

This compound is an achiral molecule and, as such, does not find application as a chiral auxiliary or catalyst in asymmetric synthesis. Its relevance in organic synthesis is derived from the 1,3-dithiolane functional group, which serves as a robust protecting group for carbonyl compounds. The strategic use of this protecting group is essential in the total synthesis of complex molecules, which may involve independent asymmetric steps to introduce chirality. The protocols and workflows described herein are fundamental to the application of dithiolanes in broader synthetic contexts. Researchers and drug development professionals should be mindful of the structural properties of potential reagents to correctly assign their roles in synthetic strategies.

References

Application Notes and Protocols: 2-(2,4-Dichlorophenyl)-1,3-dithiolane as a Versatile Intermediate in the Synthesis of Azole Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 2-(2,4-Dichlorophenyl)-1,3-dithiolane as a key intermediate in the synthesis of novel azole antifungal drug candidates. While the dioxolane analogue of this compound is a well-established precursor in the synthesis of marketed drugs like ketoconazole and itraconazole, the corresponding 1,3-dithiolane offers a promising scaffold for the development of new chemical entities with potentially modified pharmacokinetic and pharmacodynamic properties.

The protocols outlined below are based on established synthetic routes for analogous dioxolane-containing antifungal agents and have been adapted for the use of the 1,3-dithiolane intermediate.

Overview of Synthetic Strategy

The primary application of this compound is as a building block for the construction of antifungal compounds that target the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). Inhibition of this enzyme disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death.

The general synthetic approach involves the following key steps:

  • Synthesis of the this compound core: This is typically achieved through the condensation of 2,4-dichlorobenzaldehyde with 1,2-ethanedithiol.

  • Functionalization at the 2-position: Introduction of a reactive group at the carbon atom between the two sulfur atoms allows for the subsequent attachment of the azole moiety.

  • Coupling with the azole ring: Nucleophilic substitution with either imidazole or 1,2,4-triazole introduces the critical pharmacophore for antifungal activity.

  • Elaboration of the side chain: Further synthetic modifications to introduce the remainder of the drug molecule, which often includes a piperazine ring and a substituted phenyl group.

Experimental Protocols

Synthesis of this compound (Intermediate 1)

This protocol describes the synthesis of the core dithiolane intermediate from 2,4-dichlorobenzaldehyde.

Reaction Scheme:

Materials:

  • 2,4-Dichlorobenzaldehyde

  • 1,2-Ethanedithiol

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-dichlorobenzaldehyde (1.0 eq), toluene (5 mL/mmol of aldehyde), and a catalytic amount of p-TsOH (0.02 eq).

  • Add 1,2-ethanedithiol (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity (by HPLC)>98%
Melting PointVaries based on purity
Synthesis of a Ketoconazole Analogue using this compound

This protocol outlines a potential route to a ketoconazole analogue where the dioxolane ring is replaced by a dithiolane ring.

Experimental Workflow:

G cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Bromination cluster_2 Step 3: Imidazole Coupling cluster_3 Step 4: Side-Chain Elaboration (Hypothetical) 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Intermediate_1 This compound 2,4-Dichlorobenzaldehyde->Intermediate_1 p-TsOH, Toluene, Reflux 1,2-Ethanedithiol 1,2-Ethanedithiol 1,2-Ethanedithiol->Intermediate_1 Intermediate_2 2-Bromo-2-(2,4-dichlorophenyl)-1,3-dithiolane Intermediate_1->Intermediate_2 NBS, CCl4, Reflux Intermediate_3 2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1,3-dithiolane Intermediate_2->Intermediate_3 NaH, DMF Imidazole Imidazole Imidazole->Intermediate_3 Final_Product Ketoconazole Dithiolane Analogue Intermediate_3->Final_Product Multi-step synthesis Piperazine_Side_Chain Protected Piperazine Side Chain Piperazine_Side_Chain->Final_Product

Caption: Synthetic workflow for a hypothetical ketoconazole analogue.

Protocol for Intermediate 3:

  • Bromination of Intermediate 1: Dissolve this compound (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN). Reflux the mixture until the starting material is consumed (monitored by TLC). Cool, filter off the succinimide, and concentrate the filtrate. The crude bromo-dithiolane is often used directly in the next step.

  • Imidazole Coupling: To a solution of imidazole (2.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes, then add a solution of the crude bromo-dithiolane from the previous step in DMF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. Purify by column chromatography to yield 2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1,3-dithiolane.

Expected Yields for Key Steps:

StepProductTypical Yield
12-Bromo-2-(2,4-dichlorophenyl)-1,3-dithiolane70-80% (crude)
22-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)-1,3-dithiolane50-65% (over 2 steps)

The subsequent steps to complete the synthesis of the ketoconazole analogue would involve the deprotection and coupling of a suitable piperazine side chain, analogous to the established synthesis of ketoconazole itself.[1][2]

Synthesis of an Itraconazole Analogue using a Modified Dithiolane Intermediate

A similar strategy can be employed to synthesize itraconazole analogues. This would involve the synthesis of a 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dithiolane intermediate.

Logical Relationship for Intermediate Synthesis:

G Start 2,4-Dichloro-α-bromoacetophenone Step1 Ketalization with 1,2-Ethanedithiol Start->Step1 Intermediate_A 2-Bromomethyl-2-(2,4-dichlorophenyl)-1,3-dithiolane Step1->Intermediate_A Step2 Reaction with 1,2,4-Triazole Intermediate_A->Step2 Intermediate_B 2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dithiolane Step2->Intermediate_B

Caption: Synthesis of the triazole-dithiolane intermediate.

This intermediate can then be further elaborated to introduce the characteristic triazolone-containing side chain of itraconazole through established synthetic procedures.[3][4]

Signaling Pathway Inhibition

The synthesized azole antifungal analogues are designed to inhibit the fungal cytochrome P450 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Demethylation Azole_Analogue Dithiolane-Azole Analogue Azole_Analogue->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway.

By inhibiting CYP51, the dithiolane-azole analogues are expected to deplete ergosterol levels and lead to the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane and inhibiting fungal growth.[5][6]

Conclusion

This compound represents a valuable, albeit hypothetically applied, intermediate for the synthesis of novel azole antifungal agents. Its structural similarity to the corresponding dioxolane precursors used in the synthesis of established drugs suggests that similar synthetic strategies can be employed. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds in the ongoing search for new and improved antifungal therapies. Further research is warranted to fully elucidate the structure-activity relationships and the potential advantages of incorporating a dithiolane moiety into the azole antifungal scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2,4-Dichlorophenyl)-1,3-dithiolane synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically formed by the acid-catalyzed reaction of 2,4-dichlorobenzaldehyde and 1,2-ethanedithiol.

IssuePossible Cause(s)Suggested Solution(s)
Low to No Product Yield Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient strength.- Use a freshly opened or properly stored catalyst.- Consider using a stronger Lewis or Brønsted acid catalyst. A variety of effective catalysts have been reported, including p-toluenesulfonic acid, perchloric acid adsorbed on silica gel (HClO₄-SiO₂), and various metal triflates.[1]
Poor Quality Reagents: 2,4-dichlorobenzaldehyde may have oxidized to the corresponding carboxylic acid, or the 1,2-ethanedithiol may have oxidized or polymerized.- Purify the aldehyde by recrystallization or distillation if necessary.- Use freshly distilled 1,2-ethanedithiol.
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature. Some solvent-free methods are effective at room temperature, while others may require heating.[1][2]
Water in the Reaction Mixture: Water can interfere with the acid catalyst and hydrolyze the intermediate hemithioacetal.- Use anhydrous solvents and reagents.- Employ a Dean-Stark apparatus or drying agent to remove water formed during the reaction.
Slow Reaction Rate Inefficient Catalyst: The chosen catalyst may have low activity under the current reaction conditions.- Switch to a more efficient catalyst. Tungstate sulfuric acid and perchloric acid on silica gel have been reported to promote rapid reactions.[1][2]- Increase the catalyst loading, but be mindful of potential side reactions.
Sub-optimal Solvent: The solvent may not be suitable for the reaction.- Consider solvent-free conditions, which have been shown to be effective and can accelerate the reaction.[1][2]- If a solvent is necessary, choose an inert, non-polar solvent like dichloromethane or toluene.
Formation of Side Products Polymerization of Reactants: This can occur, especially with aged 1,2-ethanedithiol.- Use purified 1,2-ethanedithiol.- Add the dithiol slowly to the reaction mixture.
Formation of Linear Condensation Products: This can be a significant side reaction under certain conditions.[3]- Employ a high-dilution technique to favor intramolecular cyclization over intermolecular reactions.
Over-oxidation: Although less common during dithiolane formation, subsequent workup or purification steps might lead to oxidation.- Use mild workup and purification conditions. Avoid strong oxidizing agents.
Difficulty in Product Isolation/Purification Product is an Oil or Low-Melting Solid: This can make crystallization difficult.- Purify by column chromatography on silica gel.- If the product is volatile, distillation under reduced pressure may be an option.
Catalyst Removal Issues: The catalyst may be difficult to separate from the product.- Use a solid-supported catalyst (e.g., HClO₄-SiO₂) that can be easily filtered off.[1]- Perform an aqueous workup to wash away water-soluble catalysts like p-toluenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis involves the reaction of 2,4-dichlorobenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst to form the 1,3-dithiolane ring.

Q2: What types of catalysts can be used for this synthesis, and how do they compare?

A2: A wide range of Brønsted and Lewis acid catalysts are effective. The choice of catalyst can significantly impact reaction time and yield. Below is a comparison of several reported catalysts for dithioacetalization.

CatalystTypical ConditionsReported YieldsKey Advantages
p-Toluenesulfonic acid (p-TsOH) / Silica gelSolvent, room temp.ExcellentReadily available, easy to handle.[1]
Perchloric acid on Silica gel (HClO₄-SiO₂)Solvent-free, room temp.ExcellentHighly efficient, reusable catalyst.[1]
Yttrium triflate (Y(OTf)₃)SolventHighChemoselective for aldehydes.[1]
Tungstate Sulfuric Acid (TSA)Solvent-free, 80°C or grinding at rtExcellentEnvironmentally benign, recyclable catalyst.[2]
Iodine (I₂)SolventHighMild reaction conditions.[1]

Q3: Are solvent-free conditions beneficial for this reaction?

A3: Yes, solvent-free conditions have been reported to be highly effective, often leading to shorter reaction times, higher yields, and simpler work-up procedures.[1][2] This approach is also considered more environmentally friendly.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot for the 2,4-dichlorobenzaldehyde starting material should diminish and a new spot for the this compound product should appear. A suitable eluent system would typically be a mixture of hexane and ethyl acetate.

Q5: What are some common work-up procedures?

A5: Common work-up procedures involve:

  • Quenching the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.

  • Extracting the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing the organic layer with water and brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Removing the solvent under reduced pressure to obtain the crude product.

If a solid-supported catalyst is used, it can simply be filtered off before the aqueous workup.[1]

Experimental Protocols

Protocol 1: General Synthesis using p-Toluenesulfonic Acid (p-TsOH) on Silica Gel [1]

  • To a solution of 2,4-dichlorobenzaldehyde (1 mmol) in an appropriate solvent, add 1,2-ethanedithiol (1.1 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid and silica gel.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Solvent-Free Synthesis using Tungstate Sulfuric Acid (TSA) [2]

  • In a mortar, mix 2,4-dichlorobenzaldehyde (1 mmol), 1,2-ethanedithiol (1.2 mmol), and a catalytic amount of tungstate sulfuric acid.

  • Grind the mixture with a pestle at room temperature for the time specified in the optimized procedure (monitoring by TLC is recommended).

  • Alternatively, the mixture can be stirred at 80°C without a solvent.

  • After completion of the reaction (as indicated by TLC), add diethyl ether to the mixture.

  • Filter to remove the catalyst.

  • Wash the filtrate with a 10% NaOH solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the pure product.

Visualizations

Synthesis_Workflow Start Start: Reagents & Catalyst Mixing Mixing of Reactants: 2,4-dichlorobenzaldehyde, 1,2-ethanedithiol, Acid Catalyst Start->Mixing Reaction Reaction Progress (Monitor by TLC) Mixing->Reaction Workup Work-up: - Quenching - Extraction - Washing - Drying Reaction->Workup Purification Purification: - Filtration - Solvent Removal - Chromatography/ Recrystallization Workup->Purification Product Final Product: 2-(2,4-Dichlorophenyl) -1,3-dithiolane Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic LowYield Low Yield? CheckCatalyst Check Catalyst Activity LowYield->CheckCatalyst Yes CheckReagents Check Reagent Purity LowYield->CheckReagents Yes CheckConditions Optimize Conditions (Time, Temp) LowYield->CheckConditions Yes SlowReaction Slow Reaction? LowYield->SlowReaction No ChangeCatalyst Use More Active Catalyst SlowReaction->ChangeCatalyst Yes SolventFree Consider Solvent-Free Conditions SlowReaction->SolventFree Yes SideProducts Side Products? SlowReaction->SideProducts No PurifyReagents Purify Reagents SideProducts->PurifyReagents Yes HighDilution Use High Dilution SideProducts->HighDilution Yes

Caption: A logical diagram for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dithiolane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst (e.g., BF₃·OEt₂, p-TsOH) may have degraded due to moisture. 2. Poor Quality Reagents: 2,4-Dichlorobenzaldehyde may have oxidized to the corresponding carboxylic acid. 1,2-Ethanedithiol can oxidize or polymerize on storage. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Reversible Reaction: The equilibrium may not favor product formation. Water, a byproduct, can hydrolyze the dithiolane back to the starting materials.1. Use a fresh, unopened bottle of the catalyst or distill it before use. 2. Check the purity of starting materials by TLC, NMR, or melting point. Purify if necessary. 3. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 4. Use a Dean-Stark apparatus to remove water azeotropically as it forms, driving the reaction to completion.
Presence of a White Precipitate (Unreacted Aldehyde) 1. Incomplete Reaction: The reaction has not gone to completion. 2. Stoichiometry Imbalance: Insufficient 1,2-ethanedithiol was used.1. Extend the reaction time and/or increase the catalyst loading slightly. 2. Use a slight excess (1.1-1.2 equivalents) of 1,2-ethanedithiol.
Formation of a Viscous, Oily Residue 1. Polymerization of Aldehyde: Acid-catalyzed self-condensation of 2,4-dichlorobenzaldehyde can occur. 2. Formation of Linear Thioacetals/Oligomers: Side reactions of 1,2-ethanedithiol can lead to the formation of polymeric byproducts.1. Maintain a moderate reaction temperature. Add the aldehyde slowly to the reaction mixture. 2. Ensure proper stoichiometry and consider using a milder catalyst.
Difficult Purification 1. Similar Polarity of Product and Starting Material: Unreacted 2,4-dichlorobenzaldehyde can be difficult to separate from the product by column chromatography. 2. Presence of Sulfur-Containing Impurities: Excess 1,2-ethanedithiol and its oxidation products can complicate purification.1. Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst. Wash the organic layer thoroughly. Consider recrystallization as an alternative or supplement to column chromatography. 2. After quenching, wash the organic layer with a dilute solution of sodium hydroxide to remove unreacted thiol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the formation of this compound?

A1: The formation of this compound is a thioacetalization reaction. It involves the acid-catalyzed condensation of 2,4-dichlorobenzaldehyde with 1,2-ethanedithiol. The reaction produces the desired dithiolane and water as a byproduct.

Reaction_Scheme Reactant1 2,4-Dichlorobenzaldehyde arrow Reactant1->arrow Reactant2 1,2-Ethanedithiol Reactant2->arrow Catalyst Acid Catalyst (e.g., BF3·OEt2) Catalyst->arrow Product This compound Byproduct Water (H2O) plus1 + arrow->Product arrow->Byproduct plus2 +

Figure 1. General reaction scheme for the synthesis of this compound.

Q2: What are the most common side reactions in this synthesis?

A2: The most common side reactions include the formation of oligomeric or polymeric thioethers and the self-condensation of 2,4-dichlorobenzaldehyde. Under harsh acidic conditions, or if the reaction temperature is too high, these side reactions can become more prominent, leading to a decrease in the yield of the desired product and complicating purification.

Side_Reactions cluster_main Main Reaction Start 2,4-Dichlorobenzaldehyde + 1,2-Ethanedithiol Product This compound Start->Product Acid Catalyst Side_Product1 Oligomeric/Polymeric Thioethers Start->Side_Product1 Excess Heat/ Strong Acid Side_Product2 Aldehyde Self-Condensation Products Start->Side_Product2 Excess Heat/ Strong Acid

Figure 2. Overview of the main reaction and potential side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., hexane/ethyl acetate mixture) to separate the starting material (2,4-dichlorobenzaldehyde) from the product. The aldehyde spot will be more polar than the dithiolane product. The reaction is complete when the aldehyde spot is no longer visible on the TLC plate.

Q4: What is the best way to purify the final product?

A4: Purification is typically achieved through a combination of workup and chromatography or recrystallization. After the reaction is complete, it is crucial to neutralize the acid catalyst with a weak base like sodium bicarbonate solution. The crude product can then be purified by column chromatography on silica gel. Alternatively, if the product crystallizes well, recrystallization from a suitable solvent (e.g., ethanol or methanol) can be a highly effective purification method.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • 1,2-Ethanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 2,4-dichlorobenzaldehyde (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1,2-ethanedithiol (1.1 eq).

  • Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Experimental_Workflow A 1. Mix Reactants (Aldehyde, Thiol in DCM at 0°C) B 2. Add Catalyst (BF3·OEt2) A->B C 3. Reaction (Stir at RT, Monitor by TLC) B->C D 4. Quench (Add sat. NaHCO3) C->D E 5. Workup (Separate, Wash, Dry) D->E F 6. Concentrate (Rotary Evaporation) E->F G 7. Purify (Column Chromatography or Recrystallization) F->G H Final Product G->H

Figure 3. A typical experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of this compound using different acid catalysts. Yields are indicative and may vary based on reaction scale and purity of reagents.

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
BF₃·OEt₂Dichloromethane0 to RT2 - 485 - 95
p-TsOHTolueneReflux3 - 680 - 90
Amberlyst-15DichloromethaneRT4 - 875 - 85
Iodine (catalytic)DichloromethaneRT2 - 588 - 96

Technical Support Center: Purification of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(2,4-Dichlorophenyl)-1,3-dithiolane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are typically unreacted starting materials, including 2,4-dichlorobenzaldehyde and 1,2-ethanedithiol. Side-products from the reaction, such as disulfide polymers, may also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I tell if my purified product is clean?

A3: The purity of your this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of impurities. For more quantitative results, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. A sharp melting point range also indicates high purity.

Q4: My purified product is an oil, but I expected a solid. What should I do?

A4: this compound is expected to be a solid at room temperature. If you have obtained an oil, it is likely that your product is still impure. Residual solvent or the presence of unreacted starting materials can lower the melting point. Further purification by column chromatography is recommended.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures.Select a solvent in which the compound is less soluble at room temperature. A solvent mixture (e.g., ethanol/water, hexane/ethyl acetate) can be effective.
Too much solvent was used during recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid, leading to precipitation instead of crystallization.Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Problem 2: Incomplete Separation During Column Chromatography
Possible Cause Troubleshooting Step
The chosen eluent system is too polar.Decrease the polarity of the eluent. This can be achieved by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).
The chosen eluent system is not polar enough.Increase the polarity of the eluent to move the compound down the column more effectively.
The column was overloaded with the crude product.Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use 30-50g of silica gel per gram of crude product.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was not loaded onto the column correctly.Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Recovery Typical Purity Primary Impurities Removed
Recrystallization60-80%>98%Unreacted 2,4-dichlorobenzaldehyde
Column Chromatography70-90%>99%Unreacted starting materials and most side-products

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Column Preparation: In a fume hood, pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using thin-layer chromatography (TLC).

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane/ethyl acetate).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Purification Method Selection cluster_purification Purification cluster_final_analysis Final Analysis cluster_end End Start Crude Product TLC TLC Analysis Start->TLC Decision High or Low Impurity Load? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Low ColumnChromatography Column Chromatography Decision->ColumnChromatography High FinalTLC TLC/HPLC/NMR Recrystallization->FinalTLC ColumnChromatography->FinalTLC PureProduct Pure Product FinalTLC->PureProduct

Caption: Workflow for selecting a purification method.

Troubleshooting_Recrystallization cluster_problem Problem cluster_causes Possible Causes cluster_solutions Solutions Problem Low Yield After Recrystallization Cause1 Solvent too effective Problem->Cause1 Cause2 Too much solvent Problem->Cause2 Cause3 Cooling too fast Problem->Cause3 Solution1 Use a different solvent or solvent mixture Cause1->Solution1 Solution2 Use minimum hot solvent Cause2->Solution2 Solution3 Cool slowly to room temperature first Cause3->Solution3

Caption: Troubleshooting low recrystallization yield.

Dithiolane Deprotection Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the deprotection of dithiolanes is a critical step in multi-step organic synthesis. While dithiolanes are robust protecting groups for carbonyl functionalities, their removal can present challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate common issues encountered during dithiolane deprotection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for dithiolane deprotection?

A1: Dithiolane deprotection is typically achieved through three main strategies: metal-mediated hydrolysis, oxidative cleavage, and alkylative hydrolysis.[1]

  • Metal-mediated hydrolysis often employs heavy metal salts, such as those containing mercury(II) (e.g., HgCl₂, Hg(NO₃)₂·3H₂O), silver(I) (e.g., AgNO₃), or copper(II).[1] These methods are often effective but can be hampered by the toxicity and cost of the reagents.[1]

  • Oxidative cleavage utilizes oxidizing agents to convert the sulfur atoms into more labile species, facilitating hydrolysis. Common reagents include cerium(IV) ammonium nitrate (CAN), Dess-Martin periodinane, and hydrogen peroxide in the presence of an iodine catalyst.[1][2]

  • Alkylative hydrolysis involves the reaction of the sulfur atoms with an alkylating agent, forming a sulfonium salt that is readily hydrolyzed.

Q2: My dithiolane deprotection reaction is not going to completion. What are the possible reasons and solutions?

A2: Incomplete dithiolane deprotection can be due to several factors:

  • Insufficient Reagent: Ensure the correct stoichiometry of the deprotecting agent is used. For many methods, particularly metal-mediated and oxidative approaches, an excess of the reagent is often required.[1]

  • Low Reaction Temperature: Some deprotection reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the conversion.

  • Short Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Some substrates may require longer reaction times for complete deprotection.

  • Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous and inefficient reaction. Consider using a co-solvent or a different solvent system to improve solubility. A protocol using an aqueous micellar system with sodium dodecyl sulfate (SDS) has been shown to improve substrate solubility and reaction efficiency.[2]

Q3: I am observing a low yield of my desired carbonyl compound. What could be the cause?

A3: Low yields in dithiolane deprotection can be attributed to:

  • Substrate Decomposition: The reaction conditions may be too harsh for your substrate, leading to the degradation of the desired product or other functional groups in the molecule. This is particularly relevant for acid- or base-sensitive compounds.[3] Choosing a milder deprotection method is crucial in such cases.

  • Side Reactions: Undesired side reactions can consume the starting material or the product. For example, over-oxidation of the resulting aldehyde to a carboxylic acid can occur with some oxidative methods.[1]

  • Difficult Work-up and Purification: The desired product may be lost during the work-up or purification steps. Ensure that the extraction and chromatography procedures are optimized for your specific compound.

Q4: What are some common side products in dithiolane deprotection reactions, and how can I avoid them?

A4: The formation of side products is often dependent on the chosen deprotection method and the substrate's functional groups.

  • Over-oxidation Products: When using strong oxidizing agents, aldehydes can be further oxidized to carboxylic acids.[1] To avoid this, use milder or stoichiometric oxidizing agents and carefully control the reaction time.

  • Products from Rearrangement: Acid-sensitive substrates may undergo rearrangement under acidic deprotection conditions.[1] Utilizing neutral or mildly basic conditions can mitigate this issue.

  • Formation of Disulfides: Incomplete hydrolysis can sometimes lead to the formation of disulfide byproducts. Ensuring complete reaction and proper work-up can help minimize their formation.

Q5: How do I choose the right deprotection method for my specific substrate?

A5: The choice of deprotection method should be guided by the functional groups present in your molecule and their sensitivities.

  • For acid-sensitive substrates: Avoid strongly acidic conditions. Methods employing reagents like Dess-Martin periodinane or hydrogen peroxide with an iodine catalyst under neutral conditions are good alternatives.[1][2]

  • For base-sensitive substrates: Avoid strongly basic conditions. Many metal-mediated and oxidative methods are performed under neutral or slightly acidic conditions.

  • For substrates with multiple protecting groups: Chemoselectivity is key. For example, DDQ has been used to selectively deprotect a 1,3-dithiane in the presence of a 1,3-dithiolane.[1]

  • For "green chemistry" considerations: Methods that avoid toxic heavy metals and hazardous reagents, such as the H₂O₂/I₂ system in an aqueous micellar medium, are preferable.[2]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during dithiolane deprotection reactions.

Problem: Incomplete Reaction

G A Incomplete Reaction: Starting material remains B Increase Reagent Stoichiometry A->B C Increase Reaction Temperature A->C D Prolong Reaction Time A->D E Improve Solubility (change solvent/add co-solvent) A->E F Monitor reaction by TLC/LC-MS B->F C->F D->F E->F F->A Still incomplete G Reaction Complete F->G Success

Caption: Troubleshooting workflow for incomplete dithiolane deprotection.

Problem: Low Yield

G A Low Yield of Carbonyl Product B Check for Substrate Decomposition A->B C Investigate Side Reactions A->C D Optimize Work-up and Purification A->D E Use Milder Deprotection Method B->E F Analyze crude reaction mixture (NMR, LC-MS) C->F G Modify purification protocol D->G H Yield Improved E->H F->H G->H

Caption: Troubleshooting workflow for low yield in dithiolane deprotection.

Experimental Protocols

Protocol 1: Oxidative Deprotection using Hydrogen Peroxide and Iodine

This method offers a mild and environmentally friendly alternative to heavy metal-based reagents.[2]

Materials:

  • Dithiolane-protected compound

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Iodine (I₂)

  • Sodium dodecyl sulfate (SDS)

  • Water

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the dithiolane-protected compound (1.0 mmol) in water (5 mL) containing sodium dodecyl sulfate (0.2 mmol), add iodine (0.05 mmol).

  • To this mixture, add 30% aqueous hydrogen peroxide (0.45 mL) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC. Reaction times typically range from 20 minutes to a few hours.[2]

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess iodine.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Dess-Martin Periodinane (DMP)

This protocol is effective for a wide range of substrates and is compatible with many sensitive functional groups.[1]

Materials:

  • Dithiolane-protected compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the dithiolane-protected compound (1.0 mmol) in a mixture of dichloromethane and acetonitrile.

  • Add water (a few equivalents) to the solution.

  • Add Dess-Martin Periodinane (2.0 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir the mixture vigorously until the solid byproducts dissolve.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Metal-Mediated Deprotection using Mercury(II) Nitrate Trihydrate (Solid State)

This method is rapid and often provides high yields, but involves a toxic mercury salt and should be handled with appropriate safety precautions.[4]

Materials:

  • Dithiolane-protected compound

  • Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O)

  • Mortar and pestle

  • Ethanol or acetonitrile

  • Celite or a similar filter aid

Procedure:

  • In a mortar, place the dithiolane-protected compound (1.0 mmol) and mercury(II) nitrate trihydrate (2.0 mmol).

  • Grind the mixture with a pestle at room temperature for 1-4 minutes.[4] Monitor the reaction by TLC.

  • Once the starting material is consumed, add ethanol or acetonitrile (5-10 mL) to the mortar and mix.

  • Filter the mixture through a pad of Celite, washing the mortar and the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography if necessary.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Deprotection of 2-Phenyl-1,3-dithiolane

Reagent SystemSolventTemperature (°C)TimeYield (%)Reference
H₂O₂ / I₂ / SDSWaterRoom Temperature30 min95[2]
Dess-Martin PeriodinaneCH₂Cl₂/MeCN/H₂ORoom Temperature1-2 h>90[1]
Hg(NO₃)₂·3H₂OSolid StateRoom Temperature3 min90[4]
Polyphosphoric Acid / Acetic Acid-25-453-8 h>80[5]
CANMeCN/H₂ORoom Temperature<1 hHigh[1]

Table 2: Deprotection of Various Dithiolanes using Mercury(II) Nitrate Trihydrate (Solid State)

Substrate (R¹, R²)Time (min)Yield (%)
4-BrC₆H₄, Me292
Ph, Ph390
4-PhC₆H₄, Me488
4-ClC₆H₄, Ph392
Data sourced from[4]

Signaling Pathways and Experimental Workflows

G cluster_0 General Dithiolane Deprotection Workflow A Dithiolane Substrate B Addition of Deprotection Reagent(s) and Solvent A->B C Reaction Monitoring (TLC, LC-MS) B->C D Reaction Quench C->D E Aqueous Work-up/Extraction D->E F Drying and Solvent Removal E->F G Purification (e.g., Column Chromatography) F->G H Pure Carbonyl Compound G->H

Caption: A generalized experimental workflow for dithiolane deprotection reactions.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(2,4-Dichlorophenyl)-1,3-dithiolane.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a synthetic compound with a molecular formula of C9H8Cl2S2.[1][2] Given its dichlorinated phenyl ring and dithiolane group, it is predicted to be a lipophilic and poorly water-soluble compound.[1] Compounds with similar structures often exhibit low aqueous solubility, which can pose challenges for in vitro and in vivo studies.

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial steps to troubleshoot this?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. Initial troubleshooting should focus on optimizing the solvent system and experimental conditions. Consider the following:

  • Solvent Selection: Ensure you are using an appropriate solvent or a co-solvent system.

  • pH Adjustment: The solubility of some compounds can be pH-dependent.[3][4]

  • Temperature Control: Solubility can be influenced by temperature.

  • Concentration: You may be exceeding the compound's solubility limit in your current system.

Q3: Can I use co-solvents to dissolve this compound? If so, which ones are recommended?

A3: Yes, using co-solvents is a widely accepted technique to enhance the solubility of poorly soluble compounds.[5] For a lipophilic compound like this compound, water-miscible organic solvents are good starting points. Commonly used co-solvents in preclinical studies include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG 300, PEG 400)

  • Propylene glycol

It is crucial to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer while vortexing to avoid precipitation.

Q4: Are there other formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A4: Absolutely. Beyond co-solvents, several formulation strategies can significantly improve aqueous solubility for in vivo applications:[3][4][6]

  • Surfactant-based formulations: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5][7] Common examples include Tween® 80 and Cremophor® EL.

  • Cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their solubility and stability.[4][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.

  • Lipid-based formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract.[4]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[9]

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution Upon Dilution with Aqueous Buffer

Possible Causes:

  • The organic co-solvent concentration is too high in the initial stock solution.

  • The final concentration of the compound in the aqueous buffer exceeds its solubility limit.

  • The rate of addition of the aqueous buffer is too fast.

Solutions:

  • Optimize Co-solvent Percentage: Minimize the percentage of the organic co-solvent in the final solution. A general recommendation is to keep the organic solvent concentration below 5% (v/v) if possible, especially for cell-based assays where solvent toxicity is a concern.

  • Stepwise Dilution: Add the aqueous buffer to the organic stock solution in a slow, stepwise manner with continuous mixing (e.g., vortexing or stirring).

  • Use of Surfactants: Incorporate a small amount of a biocompatible surfactant (e.g., 0.1% Tween® 80) in the aqueous buffer to help stabilize the compound in solution.

Issue 2: Low and Variable Results in Biological Assays

Possible Causes:

  • Incomplete dissolution of the compound, leading to an inaccurate effective concentration.

  • Precipitation of the compound over the course of the experiment.

  • Adsorption of the lipophilic compound to plasticware.

Solutions:

  • Confirm Complete Dissolution: Visually inspect your stock and final solutions for any particulate matter. It is also good practice to filter the final solution through a 0.22 µm filter to remove any undissolved particles.

  • Solubility Assessment: Perform a preliminary solubility assessment in your assay buffer to determine the maximum soluble concentration.

  • Use of Low-Binding Plates: For highly lipophilic compounds, consider using low-protein-binding microplates to minimize adsorption.

  • Incorporate a Solubilizing Excipient: Formulate the compound with a solubilizing agent like HP-β-cyclodextrin to maintain its concentration in the aqueous phase throughout the experiment.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

Solvent SystemEstimated Solubility (µg/mL)Notes
Water< 1Practically insoluble.
Phosphate Buffered Saline (PBS), pH 7.4< 1Practically insoluble.
10% DMSO in PBS10 - 50Moderate improvement.
10% Ethanol in PBS5 - 25Some improvement.
5% Cremophor® EL in Water50 - 200Significant improvement due to micellar solubilization.
20% HP-β-CD in Water100 - 500Substantial improvement due to inclusion complexation.

Note: The values presented in this table are hypothetical estimates for illustrative purposes and should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation
  • Stock Solution Preparation: Weigh an accurate amount of this compound and dissolve it in a minimal volume of 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved by vortexing and gentle warming if necessary.

  • Working Solution Preparation: a. To prepare a 100 µM working solution in a buffer containing 1% DMSO, first perform an intermediate dilution of the 10 mg/mL stock in 100% DMSO. b. Add the required volume of the intermediate DMSO stock to your pre-warmed aqueous buffer. c. Add the DMSO stock dropwise to the buffer while continuously vortexing to ensure rapid mixing and prevent precipitation.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Preparation of a Cyclodextrin Formulation
  • Cyclodextrin Solution Preparation: Prepare a stock solution of 40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water. Gentle heating may be required to fully dissolve the cyclodextrin.

  • Complexation: a. Add the solid this compound powder directly to the 40% HP-β-CD solution. b. Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Purification and Quantification: a. Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. b. Determine the concentration of the solubilized compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Dilution for Use: The resulting clear solution can then be diluted with the appropriate aqueous buffer for your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_analysis Analysis & Use weigh Weigh Compound dissolve Dissolve in Organic Solvent weigh->dissolve add_buffer Add Aqueous Buffer dissolve->add_buffer vortex Vortex/Mix add_buffer->vortex inspect Visual Inspection vortex->inspect inspect->dissolve Precipitation use Use in Experiment inspect->use Clear Solution

Caption: A generalized workflow for preparing a solution of a poorly soluble compound.

troubleshooting_logic start Precipitation Observed? cause1 High Co-solvent % start->cause1 cause2 Exceeds Solubility Limit start->cause2 cause3 Fast Dilution start->cause3 solution1 Reduce Co-solvent cause1->solution1 solution4 Add Surfactant cause1->solution4 solution2 Lower Concentration cause2->solution2 cause2->solution4 solution3 Slow, Stepwise Dilution cause3->solution3

Caption: Troubleshooting logic for addressing compound precipitation.

References

preventing decomposition of 2-(2,4-Dichlorophenyl)-1,3-dithiolane during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(2,4-Dichlorophenyl)-1,3-dithiolane during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, as a 1,3-dithiolane derivative, is generally a stable compound. It is resistant to both acidic and alkaline hydrolysis as well as to many nucleophilic attacks, which is why 1,3-dithiolanes are commonly used as protecting groups for carbonyl compounds.[1][2] However, its stability can be compromised under specific reaction conditions, particularly in the presence of strong oxidizing agents or certain Lewis acids.

Q2: What are the most common causes of decomposition for this compound during a reaction?

A2: The most frequent causes of decomposition include:

  • Oxidative Cleavage: Exposure to strong oxidizing agents can lead to the cleavage of the dithiolane ring, regenerating the parent carbonyl group (2,4-dichlorobenzaldehyde).

  • Harsh Acidic Conditions: While generally stable to acid, prolonged exposure to very strong acids, especially at elevated temperatures, can lead to decomposition.

  • Presence of Specific Metal Salts: Certain metal ions, such as Hg(II) and Cd(II), can strongly interact with the sulfur atoms, facilitating the hydrolysis of the dithiolane.[3]

Q3: Can I use this compound in reactions involving Grignard reagents?

A3: Yes, 1,3-dithiolanes are generally stable to Grignard reagents and other organometallic nucleophiles. This stability is a key advantage of using them as protecting groups.

Q4: Is this compound stable to common reducing agents?

A4: this compound is expected to be stable to many common reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), under standard conditions. However, reagents like Raney Nickel will likely cause desulfurization.

Troubleshooting Guides

Issue 1: Unexpected decomposition of this compound observed during a reaction.

Initial Assessment Workflow

start Decomposition Observed check_reagents Review Reagents Used start->check_reagents oxidizing_agent Oxidizing Agent Present? check_reagents->oxidizing_agent check_conditions Analyze Reaction Conditions strong_acid Strong Acid/Lewis Acid? check_conditions->strong_acid oxidizing_agent->check_conditions No solution1 Substitute with Milder Oxidant or Protect Dithiolane oxidizing_agent->solution1 Yes metal_salt Heavy Metal Salt (Hg, Cd)? strong_acid->metal_salt No solution2 Use Weaker Acid, Lower Concentration, or Buffer System strong_acid->solution2 Yes high_temp High Temperature (>100 °C)? metal_salt->high_temp No solution3 Avoid Heavy Metal Reagents; Use Alternative Catalysts metal_salt->solution3 Yes solution4 Lower Reaction Temperature; Monitor for Shorter Duration high_temp->solution4 Yes end Decomposition Minimized solution1->end solution2->end solution3->end solution4->end

Troubleshooting Decision Tree

Possible Causes & Solutions:

Potential CauseRecommended Action
Presence of Oxidizing Agents Avoid strong oxidants. If oxidation is necessary for another part of the molecule, consider if the dithiolane can be introduced at a later synthetic step. Mild oxidizing agents may be tolerated, but should be tested on a small scale first.
Harsh Acidic Conditions If a Brønsted or Lewis acid is required, use the mildest acid possible and a catalytic amount. Consider alternatives like silica gel or Amberlyst-15.[1][2] Buffer the reaction medium if possible.
Incompatible Metal Catalysts Avoid catalysts based on mercury (Hg), cadmium (Cd), silver (Ag), and copper (Cu) salts where possible.[3] If a metal catalyst is essential, screen for alternatives that are less thiophilic.
Elevated Temperatures Conduct the reaction at the lowest effective temperature. Use a solvent with a lower boiling point if feasible. Monitor the reaction closely to avoid prolonged heating.
Issue 2: Low yield during the synthesis of this compound.

Synthesis Optimization Workflow

start Low Synthesis Yield check_reactants Verify Reactant Purity (2,4-dichlorobenzaldehyde, 1,2-ethanedithiol) start->check_reactants check_catalyst Evaluate Acid Catalyst check_reactants->check_catalyst catalyst_choice Catalyst Choice: - BF3·OEt2 - p-TsOH - Amberlyst-15 check_catalyst->catalyst_choice check_water_removal Assess Water Removal Method water_removal_method Water Removal: - Dean-Stark Trap - Molecular Sieves check_water_removal->water_removal_method optimize_conditions Optimize Reaction Conditions temp_time Adjust Temperature and Time optimize_conditions->temp_time catalyst_choice->check_water_removal water_removal_method->optimize_conditions end Improved Yield temp_time->end

Synthetic Yield Optimization

Possible Causes & Solutions:

Potential CauseRecommended Action
Inefficient Water Removal The formation of the dithiolane is a reversible reaction that produces water.[2] Use a Dean-Stark apparatus to remove water azeotropically or add molecular sieves to the reaction mixture.
Suboptimal Catalyst The choice of acid catalyst is crucial. While strong acids like boron trifluoride etherate can be effective, they may also promote side reactions. Consider milder, solid-supported catalysts like Amberlyst-15 or silica-supported p-toluenesulfonic acid for easier workup and potentially higher yields.[1][4]
Reactant Quality Ensure the 2,4-dichlorobenzaldehyde is free from the corresponding carboxylic acid, which can interfere with the reaction. The 1,2-ethanedithiol should be fresh as it can oxidize over time.
Reaction Conditions The reaction may require refluxing in a suitable solvent (e.g., toluene, dichloromethane) to proceed efficiently. Optimize the reaction time; prolonged reaction times may not necessarily improve the yield and could lead to side products.

Data Summary

Table 1: Reagent Compatibility with this compound

Reagent ClassCompatibilityExamplesNotes
Strong Oxidizing Agents Low KMnO₄, CrO₃, H₂O₂ (concentrated)Likely to cause cleavage of the dithiolane ring.[4]
Mild Oxidizing Agents Moderate m-CPBA, IBXMay be tolerated under controlled conditions, but can lead to sulfoxide formation or cleavage.[1][4]
Strong Brønsted Acids Moderate H₂SO₄, HCl (concentrated)Generally stable, but decomposition can occur at high concentrations and temperatures.
Lewis Acids Variable BF₃·OEt₂, TiCl₄, AlCl₃Commonly used as catalysts for formation, but harsh conditions can promote decomposition.[2][4]
Heavy Metal Salts Low HgCl₂, Hg(ClO₄)₂, CdCO₃Strong affinity for sulfur leads to decomposition/deprotection.[3]
Strong Bases High NaOH, KOH, n-BuLiGenerally very stable.
Common Reducing Agents High NaBH₄, LiAlH₄Generally stable.
Organometallics High Grignard Reagents, OrganolithiumsGenerally stable.
Desulfurizing Agents Low Raney NickelWill reduce the dithiolane.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol employs p-toluenesulfonic acid and silica gel, a mild and effective catalytic system.[4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorobenzaldehyde (1.0 eq), 1,2-ethanedithiol (1.2 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.05 eq) and silica gel (a catalytic amount).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, allow the mixture to cool to room temperature. Dilute with a nonpolar solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for a Reaction Tolerating the Dithiolane Moiety (Example: Reduction of an Ester)

This protocol illustrates the use of the dithiolane as a protecting group in the presence of a strong reducing agent.

  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the substrate containing both the this compound moiety and an ester functional group in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq per ester group) in the same anhydrous solvent.

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling.

  • Workup and Purification: Filter the resulting salts and wash them thoroughly with an organic solvent. Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product where the ester is reduced, and the dithiolane remains intact. Further purification can be performed as needed.

References

Technical Support Center: Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dithiolane.

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Question: My reaction to synthesize this compound is resulting in a low yield or no desired product. What are the potential causes and solutions?

  • Answer: Low or no product yield can stem from several factors. Firstly, the reactivity of the starting material, 2,4-dichlorobenzaldehyde, is reduced due to the electron-withdrawing nature of the two chlorine atoms on the aromatic ring. This can make the carbonyl carbon less electrophilic and thus, the reaction slower.

    Possible Solutions:

    • Catalyst Choice: Ensure you are using an appropriate and active catalyst. For electron-deficient aldehydes, stronger Lewis acids or Brønsted acids may be required. Consider catalysts like iron(III) chloride (FeCl₃), tungstophosphoric acid, or perchloric acid adsorbed on silica gel, which have shown efficacy in similar reactions.[1][2]

    • Reaction Conditions: The reaction may require more forcing conditions. This could involve increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

    • Water Removal: The formation of the dithiolane releases water, which can inhibit the reaction or lead to side products. Ensure efficient removal of water, for example, by using a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene, or by adding a dehydrating agent.

    • Reagent Purity: Verify the purity of your 2,4-dichlorobenzaldehyde and 1,2-ethanedithiol. Impurities in the starting materials can interfere with the reaction. 1,2-ethanedithiol can oxidize over time, so using a freshly opened bottle or distilled thiol is recommended.

Issue 2: Formation of side products.

  • Question: I am observing significant side products in my reaction mixture. What are these impurities and how can I minimize them?

  • Answer: A common side reaction in dithiolane synthesis is the formation of linear condensation products or oligomers.[3] This can occur if the stoichiometry of the reactants is not carefully controlled or if the reaction conditions are too harsh.

    Possible Solutions:

    • Stoichiometry: Use a slight excess of the 1,2-ethanedithiol (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the aldehyde and to minimize self-condensation of the aldehyde.

    • Controlled Addition: Adding the aldehyde dropwise to the mixture of the dithiol and catalyst can sometimes help in minimizing side reactions.

    • Purification: If side products are formed, they can often be removed by column chromatography on silica gel.

Issue 3: Difficulty in product isolation and purification.

  • Question: I am having trouble isolating and purifying the this compound. What are the recommended procedures?

  • Answer: The product, this compound, is a solid at room temperature.[4]

    Isolation and Purification Steps:

    • Work-up: After the reaction is complete, the mixture is typically quenched, for example, with a saturated sodium bicarbonate solution, and extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with brine and dried over an anhydrous salt such as sodium sulfate.

    • Solvent Removal: The solvent is removed under reduced pressure.

    • Purification: The crude product can be purified by recrystallization or column chromatography. For recrystallization, solvents like ethanol or a mixture of hexane and ethyl acetate can be tested. For column chromatography, a gradient of ethyl acetate in hexane is commonly used.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the catalyst in this reaction?

    • A1: The catalyst, typically a Lewis or Brønsted acid, activates the carbonyl group of the 2,4-dichlorobenzaldehyde, making it more susceptible to nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol.[2]

  • Q2: Are there any specific safety precautions I should take during this synthesis?

    • A2: Yes. 1,2-ethanedithiol has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood. 2,4-Dichlorobenzaldehyde is an irritant.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q3: Can I use other dithiols, like 1,3-propanedithiol, in this reaction?

    • A3: Yes, 1,3-propanedithiol can be used to form the corresponding 1,3-dithiane derivative. The reaction principles and catalyst choices are generally similar.

  • Q4: How does the electronic nature of the substituents on the benzaldehyde affect the reaction?

    • A4: Electron-withdrawing groups, such as the chloro-substituents in 2,4-dichlorobenzaldehyde, decrease the electron density on the carbonyl carbon, which can slow down the rate of dithioacetalization compared to electron-rich or unsubstituted benzaldehydes.[6]

  • Q5: In the context of drug development, why is the formation of this compound an important step?

    • A5: The 1,3-dithiolane moiety serves as a protecting group for the aldehyde functionality, which is stable under a variety of reaction conditions. This allows for chemical modifications on other parts of the molecule without affecting the aldehyde. The dithiolane group can be later removed to regenerate the aldehyde. Additionally, aryl-substituted dithiolanes themselves can be part of a pharmacologically active molecule.[7]

Catalyst Selection for this compound Synthesis

The choice of catalyst is critical for the efficient synthesis of this compound, especially given the electron-deficient nature of the starting aldehyde. Below is a summary of potential catalysts and their general performance based on literature for similar substrates.

CatalystCatalyst TypeTypical Loading (mol%)SolventTemperature (°C)Typical Reaction TimeReported Yield Range (%)Notes
Iron(III) Chloride (FeCl₃) Lewis Acid10-15Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Room Temp to 502-6 hours80-95A mild and efficient catalyst for electron-poor aldehydes.[1]
Tungstophosphoric Acid (H₃PW₁₂O₄₀) Brønsted Acid1-5Solvent-free or TolueneRoom Temp to 800.5-3 hours85-98A highly effective and reusable catalyst.[2]
Perchloric Acid on Silica Gel (HClO₄-SiO₂) Brønsted Acid5-10Solvent-freeRoom Temp1-4 hours90-97An efficient and heterogeneous catalyst that is easy to remove.[2]
Iodine (I₂) Lewis Acid10-20Dichloromethane (DCM) or ChloroformRoom Temp1-5 hours75-90A mild and readily available catalyst.[2]
p-Toluenesulfonic Acid (p-TsOH) Brønsted Acid5-10TolueneReflux4-12 hours70-90A common and inexpensive Brønsted acid catalyst, often requires azeotropic removal of water.
Yttrium Triflate (Y(OTf)₃) Lewis Acid1-5Dichloromethane (DCM)Room Temp2-8 hours80-95A water-tolerant Lewis acid.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound using Iron(III) Chloride as a Catalyst

This protocol is adapted from procedures for the dithioacetalization of electron-poor aromatic aldehydes.[1]

Materials:

  • 2,4-Dichlorobenzaldehyde

  • 1,2-Ethanedithiol

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichlorobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Add 1,2-ethanedithiol (1.2 eq) to the solution.

  • In a separate vial, weigh anhydrous iron(III) chloride (FeCl₃, 0.1 eq) and add it to the reaction mixture with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound as a white solid.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst 2_4_Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Reaction Thioacetalization 2_4_Dichlorobenzaldehyde->Reaction 1_2_Ethanedithiol 1,2-Ethanedithiol 1_2_Ethanedithiol->Reaction Catalyst Lewis Acid (e.g., FeCl3) or Brønsted Acid (e.g., p-TsOH) Catalyst->Reaction Product This compound Reaction->Product Byproduct Water (H2O) Reaction->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow cluster_solutions_yield Troubleshooting Low Yield cluster_solutions_purity Troubleshooting Impurities start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Side Products Observed? check_yield->check_purity No catalyst Optimize Catalyst: - Stronger Acid - Check Activity check_yield->catalyst Yes end Successful Synthesis check_purity->end No stoichiometry Adjust Stoichiometry: - Slight excess of dithiol check_purity->stoichiometry Yes conditions Adjust Conditions: - Increase Temperature - Extend Reaction Time catalyst->conditions water Ensure Water Removal: - Dean-Stark - Dehydrating Agent conditions->water reagents Check Reagent Purity water->reagents reagents->start Re-run Experiment addition Control Addition: - Dropwise addition of aldehyde stoichiometry->addition purification Purify Product: - Column Chromatography - Recrystallization addition->purification purification->end

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dithiolane.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a thioacetalization reaction. It involves the condensation of 2,4-dichlorobenzaldehyde with 1,2-ethanedithiol, usually in the presence of a Brønsted or Lewis acid catalyst.[1][2][3]

Q2: What are some common catalysts used for this reaction?

A2: A variety of catalysts can be employed, including:

  • Brønsted acids: p-Toluenesulfonic acid (p-TSA), tungstophosphoric acid.[1][3]

  • Lewis acids: Boron trifluoride etherate (BF₃·OEt₂), yttrium triflate, hafnium trifluoromethanesulfonate.[1][3]

  • Others: Iodine, perchloric acid adsorbed on silica gel.[1]

Q3: What are the main challenges when scaling up this synthesis?

A3: Scaling up this reaction can present several challenges, including:

  • Exothermic Reaction: The reaction can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety.

  • Reagent Addition: Controlled addition of reagents is crucial to maintain optimal reaction conditions and avoid localized overheating.

  • Work-up and Purification: Handling and purifying large quantities of the product and byproducts can be challenging.

  • Byproduct Formation: At a larger scale, even minor side reactions can lead to significant amounts of impurities.

Q4: What are the key safety precautions for this synthesis?

A4: Key safety precautions include:

  • Ventilation: Both 1,2-ethanedithiol and many of the solvents and reagents used have strong, unpleasant odors and can be toxic. The reaction should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Handling of Reagents: Care should be taken when handling corrosive acids and flammable solvents.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of starting materials. 4. Water in the reaction mixture.1. Use a fresh or newly purchased catalyst. 2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary. 3. Verify the purity of 2,4-dichlorobenzaldehyde and 1,2-ethanedithiol. 4. Use anhydrous solvents and reagents. Consider using a Dean-Stark trap to remove water formed during the reaction.
Formation of a White Precipitate (other than product) 1. Polymerization of the aldehyde. 2. Formation of insoluble byproducts.1. Ensure the reaction temperature is well-controlled. 2. Analyze the precipitate to identify its structure. This may indicate a side reaction that needs to be addressed by modifying the reaction conditions.
Product is an Oil Instead of a Solid 1. Presence of impurities. 2. Incomplete reaction.1. Purify the product using column chromatography or recrystallization. 2. Extend the reaction time or increase the catalyst loading slightly and monitor for full conversion.
Difficulty in Product Purification 1. Presence of closely related impurities. 2. Oily nature of the crude product.1. Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. 2. Consider a different purification technique, such as distillation under reduced pressure or recrystallization from a different solvent system.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Equilibrium has been reached.1. Add a fresh portion of the catalyst. 2. If using a reversible catalyst, consider using a method to remove water (e.g., Dean-Stark trap) to drive the reaction to completion.
Formation of Disulfides or Other Sulfur Byproducts 1. Oxidation of 1,2-ethanedithiol. 2. Side reactions under harsh conditions.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 2. Use milder reaction conditions (e.g., lower temperature, less acidic catalyst).

Data Presentation

Comparison of Catalytic Systems for Thioacetalization
CatalystSolventTemperature (°C)Typical Reaction TimeReported Yield (%)Reference(s)
Iodine (cat.) DichloromethaneRoom Temperature30 min90-95[1]
p-TSA/Silica Gel Solvent-freeRoom Temperature1-2 hours85-95[3]
Yttrium Triflate (cat.) DichloromethaneRoom Temperature1-3 hours90-98[1]
Tungstophosphoric Acid Solvent-freeRoom Temperature30-60 min90-96[1][4]
BF₃·OEt₂ DichloromethaneRoom Temperature1-2 hours85-95[5]
Hafnium Trifluoromethanesulfonate (cat.) DichloromethaneRoom Temperature1-4 hours90-98[3]

Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented are for general guidance.

Experimental Protocols

Lab-Scale Synthesis using Iodine Catalyst
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol).

  • Reagent Addition: Dissolve the aldehyde in 100 mL of dichloromethane. Add 1,2-ethanedithiol (5.1 mL, 60.0 mmol).

  • Catalyst Addition: Add iodine (0.72 g, 2.85 mmol) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Pilot-Scale Synthesis Considerations
  • Reactor: A jacketed glass reactor with controlled heating and cooling capabilities is recommended.

  • Reagent Addition: For larger scale, 1,2-ethanedithiol should be added dropwise to the solution of the aldehyde and catalyst in the solvent to control the exotherm.

  • Temperature Control: Maintain the internal temperature between 20-25°C throughout the addition and reaction.

  • Work-up: The quench with sodium thiosulfate solution should be performed carefully to manage any potential off-gassing.

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) may be a more practical purification method at scale compared to column chromatography.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup: 2,4-Dichlorobenzaldehyde in Dichloromethane start->setup add_reagents Add 1,2-Ethanedithiol and Catalyst (e.g., Iodine) setup->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react quench Quench with aq. Na2S2O3 react->quench extract Extract with Dichloromethane quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography or Recrystallization dry_concentrate->purify end Final Product purify->end

Caption: Synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Poor Starting Materials start->cause3 cause4 Presence of Water start->cause4 sol1 Use Fresh Catalyst cause1->sol1 sol2 Optimize Time/Temperature cause2->sol2 sol3 Verify Purity of Reagents cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

References

handling and safety precautions for 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-(2,4-Dichlorophenyl)-1,3-dithiolane.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation. It is classified under GHS as Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific target organ toxicity - single exposure (Category 3) for the respiratory system.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Always handle this compound in a well-ventilated area or under a chemical fume hood. Recommended PPE includes:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical splash goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat. Ensure gloves are inspected prior to use and changed immediately if contaminated.

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Q3: How should I properly store this compound?

A3: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of accidental exposure?

A4:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Q5: How do I dispose of waste containing this chemical?

A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.

Quantitative Data Summary

PropertyValue
Molecular Formula C₉H₈Cl₂S₂
Molecular Weight 251.20 g/mol
Physical Appearance White to off-white crystalline powder
GHS Pictograms ! (Exclamation Mark), Health Hazard
GHS Hazard Statements H302, H315, H319, H335

Experimental Protocols

Below are representative protocols for the use of this compound as a protecting group for a carbonyl compound and its subsequent deprotection.

Protocol 1: Protection of a Carbonyl Group

This protocol describes the formation of this compound from 2,4-dichlorobenzaldehyde, serving as a general procedure for protecting an aldehyde.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • 1,2-Ethanedithiol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Dissolve 2,4-dichlorobenzaldehyde (1 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add 1,2-ethanedithiol (1.1 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (0.1 equiv.) dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Deprotection of this compound

This protocol outlines a general method for cleaving the dithiolane protecting group to regenerate the parent carbonyl, 2,4-dichlorobenzaldehyde.

Materials:

  • This compound

  • Mercury(II) perchlorate trihydrate (Hg(ClO₄)₂·3H₂O) or N-Bromosuccinimide (NBS)

  • Aqueous tetrahydrofuran (THF) or acetone

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1 equiv.) in a mixture of THF and water (e.g., 9:1).

  • Add mercury(II) perchlorate trihydrate (2.2 equiv.) to the solution.

  • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Filter the mixture through a pad of Celite to remove mercury salts.

  • Wash the filtrate with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to yield 2,4-dichlorobenzaldehyde.

Troubleshooting Guides

Troubleshooting Protocol 1: Protection Reaction

Issue Possible Cause(s) Suggested Solution(s)
Reaction is slow or stalled 1. Insufficient catalyst (BF₃·OEt₂).2. Reagents are not anhydrous.3. Low reaction temperature.1. Add a small additional amount of BF₃·OEt₂.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Allow the reaction to proceed at room temperature for a longer duration.
Low product yield 1. Incomplete reaction.2. Product loss during workup.3. Side reactions.1. Increase reaction time or slightly warm the mixture.2. Perform extractions carefully and ensure complete transfer of material.3. Use freshly distilled reagents.
Multiple spots on TLC 1. Presence of starting material.2. Formation of byproducts.1. Allow the reaction to stir longer.2. Optimize reaction conditions (e.g., temperature, catalyst amount) and ensure purification is effective.

Troubleshooting Protocol 2: Deprotection Reaction

Issue Possible Cause(s) Suggested Solution(s)
Incomplete deprotection 1. Insufficient deprotecting agent.2. Short reaction time.1. Add more of the deprotecting reagent (e.g., Hg(ClO₄)₂).2. Extend the reaction time and continue monitoring by TLC.
Formation of side products 1. Harsh reaction conditions.2. Presence of other sensitive functional groups.1. Use a milder deprotecting agent (e.g., NBS, DDQ).2. Choose a deprotection method known to be compatible with other functional groups in the molecule.
Difficulty removing mercury salts Incomplete precipitation or filtration.Ensure thorough washing of the Celite pad with the extraction solvent. Consider alternative, metal-free deprotection methods if this is a recurring issue.

Visualized Workflows

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Procedure ppe_lab Work in Fume Hood ppe_goggles Wear Safety Goggles ppe_gloves Wear Nitrile Gloves ppe_coat Wear Lab Coat weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve In fume hood react Perform Reaction dissolve->react quench Quench Reaction react->quench cleanup Clean Work Area quench->cleanup

Caption: General laboratory workflow for handling this compound.

G cluster_spill Spill Response Protocol spill Small Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe absorb Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->absorb collect Collect into a Closed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Step-by-step procedure for cleaning up a small chemical spill.

Caption: Decision-making workflow for first aid response to chemical exposure.

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct synthetic methods for the preparation of 2-(2,4-Dichlorophenyl)-1,3-dithiolane, a key intermediate in the synthesis of antifungal agents such as ketoconazole. The comparison focuses on key performance indicators, providing experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Method 1: Tungstate Sulfuric Acid (TSA) Catalyzed Solvent-Free Synthesis

This method represents a green chemistry approach, utilizing a solid acid catalyst under solvent-free conditions. The reaction proceeds rapidly with high efficiency.

Performance Data
ParameterValueReference
Yield 95%[1]
Reaction Time 15 minutes[1]
Catalyst Tungstate Sulfuric Acid (TSA)[1]
Solvent None (Solvent-free)[1]
Temperature Room Temperature[1]
Experimental Protocol

A mixture of 2,4-dichlorobenzaldehyde (1 mmol), 1,2-ethanedithiol (1.2 mmol), and a catalytic amount of tungstate sulfuric acid (0.1 g) is stirred at room temperature for 15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a 10% sodium hydroxide solution and then extracted with an appropriate organic solvent (e.g., diethyl ether). The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to afford the crude product. Further purification can be achieved by recrystallization or column chromatography.[1]

Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_workup Workup cluster_purification Purification 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde ReactionMixture ReactionMixture 2,4-Dichlorobenzaldehyde->ReactionMixture 1,2-Ethanedithiol 1,2-Ethanedithiol 1,2-Ethanedithiol->ReactionMixture Tungstate Sulfuric Acid (TSA) Tungstate Sulfuric Acid (TSA) Tungstate Sulfuric Acid (TSA)->ReactionMixture catalyzes Solvent-free Solvent-free Room Temperature Room Temperature 15 minutes 15 minutes Workup Workup ReactionMixture->Workup after 15 min Purification Purification Workup->Purification Wash with 10% NaOH Wash with 10% NaOH Extract with Et2O Extract with Et2O Dry over Na2SO4 Dry over Na2SO4 Evaporate solvent Evaporate solvent Product This compound Purification->Product yields Recrystallization / Column Chromatography Recrystallization / Column Chromatography

Caption: Solvent-free synthesis of this compound using TSA.

Method 2: Boron Trifluoride Catalyzed Synthesis in Solution

This classical approach utilizes a Lewis acid catalyst in a solution of acetic acid and a methanolic solution of the catalyst. This method is effective, though it involves longer reaction times and requires heating.

Performance Data
ParameterValueReference
Yield High (exact % not specified for this specific substrate, but generally good for similar reactions)[2]
Reaction Time 2 days[2]
Catalyst Boron Trifluoride-Methanol (1% in Acetic Acid)[2]
Solvent Acetic Acid[2]
Temperature 110-120 °C[2]
Experimental Protocol

To a stirred solution of 2,4-dichlorobenzaldehyde (10 mmol) in 100 ml of 1% BF₃-methanol in acetic acid, 1,2-ethanedithiol (12 mmol) is added. The mixture is stirred for 2 days in an oil bath maintained at 110°C to 120°C. After the reaction period, the mixture is cooled and poured onto ice, stirred for 1 hour, and then filtered. The collected solid is washed with water and dried to yield the crude product.[2] Purification can be performed by recrystallization.

Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst_solvent Catalyst & Solvent cluster_conditions Conditions cluster_workup Workup cluster_purification Purification 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde ReactionMixture ReactionMixture 2,4-Dichlorobenzaldehyde->ReactionMixture 1,2-Ethanedithiol 1,2-Ethanedithiol 1,2-Ethanedithiol->ReactionMixture 1% BF3-Methanol in Acetic Acid 1% BF3-Methanol in Acetic Acid 1% BF3-Methanol in Acetic Acid->ReactionMixture catalyzes in 110-120 °C 110-120 °C 2 days 2 days Workup Workup ReactionMixture->Workup after 2 days Purification Purification Workup->Purification Pour on ice Pour on ice Stir for 1 hour Stir for 1 hour Filter Filter Wash with water Wash with water Dry Dry Product This compound Purification->Product yields Recrystallization Recrystallization

Caption: Synthesis of this compound using BF₃ catalyst.

Comparison Summary

FeatureMethod 1: TSA CatalyzedMethod 2: BF₃ Catalyzed
Catalyst Heterogeneous, reusable solid acidHomogeneous Lewis acid
Solvent Solvent-freeAcetic Acid
Temperature Room Temperature110-120 °C
Reaction Time 15 minutes2 days
Yield 95%High
Environmental Impact Greener (no solvent, mild conditions)Less green (solvent, high temperature)
Procedure Simplicity Simple workupRequires heating and longer reaction monitoring

Conclusion

Both methods provide viable routes to this compound. The choice between them will depend on the specific requirements of the researcher and the production scale.

The Tungstate Sulfuric Acid (TSA) catalyzed solvent-free method is highly advantageous in terms of its environmental friendliness, short reaction time, high yield, and operational simplicity. It is an excellent choice for rapid, efficient, and green synthesis.

For drug development professionals, the TSA-catalyzed method offers a more sustainable and economically favorable process for larger-scale production due to its efficiency and reduced waste generation.

References

A Comparative Guide to 2-(2,4-Dichlorophenyl)-1,3-dithiolane and Other Dithiolane Protecting Groups for Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. Among the various strategies for the protection of carbonyl functionalities, the formation of 1,3-dithiolanes stands out due to their general stability across a wide range of reaction conditions. This guide provides a detailed comparison of the 2-(2,4-Dichlorophenyl)-1,3-dithiolane protecting group with other commonly employed dithiolane analogs, supported by available experimental data and detailed protocols.

Introduction to Dithiolane Protecting Groups

1,3-Dithiolanes are cyclic thioacetals formed by the reaction of a carbonyl compound with 1,2-ethanedithiol. They are prized for their stability under both acidic and basic conditions, which allows for a wide range of subsequent chemical transformations on other parts of the molecule. The choice of substituent at the 2-position of the dithiolane ring can significantly influence its electronic properties, stability, and the conditions required for its cleavage. This modulation allows for the fine-tuning of the protecting group strategy to suit the specific needs of a synthetic route.

Performance Comparison of Dithiolane Protecting Groups

The stability and reactivity of a 2-substituted 1,3-dithiolane are influenced by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups, such as the dichloro substitution in this compound, are expected to increase the stability of the dithiolane towards certain cleavage conditions, particularly those involving oxidative or acidic mechanisms, by destabilizing carbocationic intermediates. Conversely, electron-donating groups may facilitate cleavage.

While direct, side-by-side comparative studies are limited in the literature, the following tables summarize available data on the formation and cleavage of various 2-aryl-1,3-dithiolanes, providing a basis for performance evaluation.

Table 1: Comparison of Yields for the Formation of 2-Aryl-1,3-dithiolanes

Aryl SubstituentCarbonyl PrecursorCatalyst/ConditionsYield (%)Reference
2,4-Dichlorophenyl2,4-DichlorobenzaldehydeMontmorillonite K10, solvent-free, rtHigh (not specified)General procedure
PhenylBenzaldehydeIodine (cat.), CH2Cl2, rt95[1]
4-Methoxyphenyl4-MethoxybenzaldehydeIodine (cat.), CH2Cl2, rt96[1]
4-Nitrophenyl4-NitrobenzaldehydeIodine (cat.), CH2Cl2, rt94[1]
Unsubstituted (from cyclohexanone)CyclohexanoneIodine (cat.), CH2Cl2, rt92[1]

Table 2: Comparison of Yields for the Deprotection of 2-Aryl-1,3-dithiolanes

Aryl SubstituentDeprotection Reagent/ConditionsYield (%)Reference
PhenylHg(NO3)2·3H2O, solid state, rt, 2 min95[2]
4-ChlorophenylHg(NO3)2·3H2O, solid state, rt, 2 min90[2]
3-NitrophenylHg(NO3)2·3H2O, solid state, rt, 2 min95[2]
2-MethoxyphenylHg(NO3)2·3H2O, solid state, rt, 3 min90[2]
PhenylLiHMDS, CPME, 100 °C, 5 min (fragmentation)89 (as dithioester)[3]
4-MethoxyphenylLiHMDS, CPME, 100 °C, 5 min (fragmentation)85 (as dithioester)[3]
4-(Trifluoromethyl)phenylLiHMDS, CPME, 100 °C, 5 min (fragmentation)Low yield[3]
2,4-DichlorophenylNBS, aq. acetoneHigh (not specified)General procedure
2,4-DichlorophenylCeric Ammonium Nitrate, aq. CH3CNHigh (not specified)General procedure

The data suggests that the electronic nature of the aryl substituent influences the ease of cleavage. For instance, the fragmentation of the 2-(4-(trifluoromethyl)phenyl)-1,3-dithiolane, which has a strong electron-withdrawing group, proceeds in low yield under basic conditions, suggesting increased stability of the dithiolane ring.[3] This implies that the 2-(2,4-Dichlorophenyl) analog would also exhibit enhanced stability.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,4-Dichlorobenzaldehyde

  • 1,2-Ethanedithiol

  • Montmorillonite K10 clay (or other suitable Lewis/Brønsted acid catalyst, e.g., BF3·OEt2, iodine)

  • Dichloromethane (or other suitable solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in dichloromethane, add 1,2-ethanedithiol (1.1 eq).

  • Add a catalytic amount of Montmorillonite K10 clay (approximately 10% w/w of the aldehyde).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Deprotection of this compound

Method 1: Using N-Bromosuccinimide (NBS)

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Water

  • Dichloromethane

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (2.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the deprotected 2,4-dichlorobenzaldehyde.

Method 2: Using Ceric Ammonium Nitrate (CAN)

Materials:

  • This compound

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

  • Add CAN (2.5 eq) to the solution and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is usually complete within 10-30 minutes.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Workflows and Logic

The following diagrams illustrate a typical experimental workflow for the protection and deprotection of a carbonyl group using a dithiolane protecting group and a logic diagram for selecting an appropriate dithiolane protecting group.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start_p Start: Carbonyl Compound react_p React with 1,2-Ethanedithiol and Acid Catalyst start_p->react_p workup_p Aqueous Workup (NaHCO3, Brine) react_p->workup_p purify_p Purification (Chromatography/Recrystallization) workup_p->purify_p product_p Protected Carbonyl (Dithiolane) purify_p->product_p start_d Start: Protected Carbonyl react_d React with Deprotecting Agent (e.g., NBS, CAN, HgCl2) start_d->react_d quench_d Quench Reaction (e.g., Na2SO3) react_d->quench_d workup_d Aqueous Workup and Extraction quench_d->workup_d purify_d Purification (Chromatography) workup_d->purify_d product_d Deprotected Carbonyl purify_d->product_d

Caption: General workflow for carbonyl protection and deprotection using 1,3-dithiolanes.

G cluster_conditions Reaction Conditions cluster_choice Choice of Dithiolane start Need to Protect a Carbonyl Group q1 What are the subsequent reaction conditions? start->q1 acidic Strongly Acidic q1->acidic Acidic basic Strongly Basic / Nucleophilic q1->basic Basic oxidative Oxidative q1->oxidative Oxidative reductive Reductive q1->reductive Reductive electron_withdrawing 2-Aryl with Electron-Withdrawing Group (e.g., 2,4-diCl-Ph) (Enhanced Stability) acidic->electron_withdrawing unsubstituted Unsubstituted 1,3-Dithiolane (General Purpose) basic->unsubstituted oxidative->electron_withdrawing reductive->unsubstituted q2 Is orthogonal deprotection required? unsubstituted->q2 electron_donating 2-Aryl with Electron-Donating Group (e.g., 4-MeO-Ph) (Easier Cleavage) electron_donating->q2 electron_withdrawing->q2 yes Yes q2->yes no No q2->no final_choice Select Dithiolane with appropriate cleavage conditions that are orthogonal to other protecting groups. yes->final_choice no->final_choice

Caption: Decision-making process for selecting a suitable dithiolane protecting group.

Conclusion

References

Comparative Analysis of the Biological Activity of 2-(2,4-Dichlorophenyl)-1,3-dithiolane and Other Leading Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of action of prominent antifungal agents.

Introduction

In the continuous effort to safeguard agricultural productivity and combat fungal pathogens affecting human health, the development of effective fungicides is paramount. This guide provides a comparative analysis of the biological activity of the dithiolane-based compound, 2-(2,4-Dichlorophenyl)-1,3-dithiolane, against a selection of widely used fungicides from different chemical classes: the triazoles (Hexaconazole, Tebuconazole), the strobilurins (Azoxystrobin), and the succinate dehydrogenase inhibitors (SDHIs) (Boscalid). Due to the limited publicly available data on the specific compound this compound, this guide will utilize data for the structurally related and well-documented triazole fungicide, Hexaconazole, which also features the key 2,4-dichlorophenyl moiety. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Efficacy of Fungicides

The in vitro efficacy of fungicides is commonly determined by their Minimum Inhibitory Concentration (MIC) or half maximal effective concentration (EC50), which represent the lowest concentration of a compound required to inhibit the visible growth of a microorganism. The following tables summarize the available data for Hexaconazole and the comparator fungicides against various phytopathogenic fungi. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative in vitro activity (EC50/MIC in µg/mL) of selected fungicides against various phytopathogenic fungi.

FungicideChemical ClassFusarium graminearumAlternaria alternataBotrytis cinereaRhizoctonia solani
Hexaconazole Triazole~0.051 (EC50)[1]100% inhibition at recommended dose[2]-35.6% inhibition at 100 ppm[3]
Tebuconazole Triazole0.005 - 2.029 (EC50)[4]--0.02 - 0.23 (EC50)[1]
Azoxystrobin Strobilurin-1.86 (EC50)[5]--
Boscalid SDHI-1.214 (mean EC50)0.065 - 1.538 (EC50)[6]-

Note: '-' indicates that no directly comparable data was found in the cited sources.

Mechanisms of Action and Signaling Pathways

The fungicidal activity of these compounds stems from their ability to interfere with essential cellular processes in fungi. Each chemical class targets a specific enzyme or protein complex, leading to the disruption of vital functions and ultimately, cell death.

Triazole Fungicides: Hexaconazole and Tebuconazole

Triazole fungicides act as demethylation inhibitors (DMIs). Their primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. By disrupting ergosterol synthesis, triazoles compromise the cell membrane, leading to abnormal fungal growth and death.

Triazole_Mechanism cluster_Fungal_Cell Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Cell_Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Cell_Membrane Hexaconazole Hexaconazole Hexaconazole->Lanosterol Inhibits Tebuconazole Tebuconazole Tebuconazole->Lanosterol Inhibits

Caption: Mechanism of action of Triazole fungicides.

Strobilurin Fungicides: Azoxystrobin

Strobilurins, also known as Quinone outside inhibitors (QoIs), target the mitochondrial respiratory chain. Specifically, they bind to the Qo site of the cytochrome bc1 complex (Complex III), thereby inhibiting electron transfer. This disruption of the electron transport chain prevents the production of ATP, the primary energy currency of the cell, leading to a cessation of fungal growth and spore germination.

Strobilurin_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Coenzyme_Q Coenzyme Q Complex_I->Coenzyme_Q e- Complex_II Complex II Complex_II->Coenzyme_Q e- Complex_III Cytochrome bc1 (Complex III) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibits

Caption: Mechanism of action of Strobilurin fungicides.

Succinate Dehydrogenase Inhibitors (SDHIs): Boscalid

SDHI fungicides also target the mitochondrial respiratory chain, but at a different site than strobilurins. They inhibit the activity of the enzyme succinate dehydrogenase (Complex II). By blocking this enzyme, SDHIs interrupt the Krebs cycle and the electron transport chain, which are both essential for cellular respiration and energy production. This leads to a depletion of ATP and ultimately inhibits fungal growth.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate Complex_II Succinate Dehydrogenase (Complex II) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate Coenzyme_Q Coenzyme Q Complex_II->Coenzyme_Q e- Complex_III Complex III Coenzyme_Q->Complex_III e- ATP_Production ATP Production Complex_III->ATP_Production Boscalid Boscalid Boscalid->Complex_II Inhibits

Caption: Mechanism of action of SDHI fungicides.

Experimental Protocols

The determination of the in vitro antifungal activity of these compounds generally follows standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). A typical experimental workflow is described below.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain sufficient sporulation. Spores are then harvested and suspended in a sterile solution, and the concentration is adjusted to a standardized level (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).

  • Preparation of Fungicide Solutions: The test fungicides are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions. A series of twofold dilutions are then prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are then incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

  • Determination of MIC/EC50: The MIC is determined as the lowest concentration of the fungicide that causes complete inhibition of visible fungal growth. The EC50 value, the concentration that inhibits 50% of fungal growth, can be determined by measuring the optical density of the wells and comparing it to a drug-free control.

Experimental_Workflow cluster_workflow Antifungal Susceptibility Testing Workflow A 1. Fungal Culture (e.g., on PDA) B 2. Spore Suspension Preparation A->B C 3. Standardization of Inoculum Concentration B->C E 5. Inoculation of Wells with Fungal Suspension C->E D 4. Serial Dilution of Fungicides in Microtiter Plate D->E F 6. Incubation (e.g., 48-72h at 25-28°C) E->F G 7. Visual or Spectrophotometric Reading of Growth F->G H 8. Determination of MIC/EC50 Values G->H

Caption: General workflow for in vitro antifungal susceptibility testing.

Conclusion

This guide provides a comparative overview of the biological activity of Hexaconazole, a structural analogue of this compound, and three other major classes of fungicides. The triazoles, including Hexaconazole and Tebuconazole, effectively inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane. Strobilurins, such as Azoxystrobin, and SDHIs, like Boscalid, both disrupt the mitochondrial respiratory chain, albeit at different complexes, thereby halting cellular energy production. The choice of an appropriate fungicide depends on various factors, including the target pathogen, the potential for resistance development, and the specific application. The data and methodologies presented here serve as a valuable resource for researchers and professionals in the field of mycology and drug development, aiding in the informed selection and future development of novel antifungal agents.

References

A Comparative Guide to the Stereoisomer Separation of 2-(2,4-Dichlorophenyl)-1,3-dithiolane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective separation of pharmaceutically active compounds is a critical step in drug discovery and development. The spatial arrangement of atoms in stereoisomers can lead to significant differences in their pharmacological and toxicological profiles. This guide provides a comparative overview of three prominent techniques for the separation of stereoisomers of 2-(2,4-Dichlorophenyl)-1,3-dithiolane derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

Performance Comparison at a Glance

The following table summarizes the key performance metrics for the separation of 2-aryl-1,3-dithiolane derivatives and analogous compounds using HPLC, SFC, and GC. These values are compiled from published experimental data on structurally similar molecules and serve as a general guideline.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® IA)Polysaccharide-based (e.g., Chiralpak® IC)Cyclodextrin-based (e.g., Rt-bDEXse)
Mobile Phase / Carrier Gas n-Hexane/Methyl tert-butyl ether (MTBE)CO₂ / MethanolHelium
Typical Flow Rate 1.0 - 5.0 mL/min2.5 mL/min~1 mL/min (linear velocity)
Analysis Time 10 - 30 minutes< 15 minutes10 - 20 minutes
Resolution (Rs) > 1.5 (baseline separation achievable)> 1.5 (baseline separation achievable)> 1.5 (baseline separation achievable)
Key Advantages Well-established, versatile, wide range of available CSPs"Green" technique (less organic solvent), faster separationsHigh efficiency and sensitivity, suitable for volatile compounds
Key Considerations Higher organic solvent consumptionRequires specialized equipmentCompound must be volatile and thermally stable

Experimental Protocols

Detailed methodologies for each separation technique are provided below. These protocols are based on successful separations of analogous compounds and can be adapted for this compound derivatives.

Enantioselective High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from the successful separation of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a structurally related 1,3-dithiolane derivative[1][2].

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm particle size.

  • Column Dimensions: 250 mm x 4.6 mm I.D.

  • Mobile Phase: A mixture of n-Hexane and Methyl tert-butyl ether (MTBE) in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL.

Enantioselective Supercritical Fluid Chromatography (SFC)

This protocol is based on a general approach for chiral separations using SFC and specific examples for other chiral compounds[3].

Instrumentation:

  • An SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or Mass Spectrometry (MS) detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) coated on silica gel, 3 µm particle size.

  • Column Dimensions: 150 mm x 4.6 mm I.D.

  • Mobile Phase: Supercritical CO₂ (A) and Methanol (B) as a modifier. An isocratic elution with 4% Methanol can be a starting point.

  • Flow Rate: 2.5 mL/min.

  • Column Temperature: 40 °C.

  • Backpressure: 150 bar.

  • Detection: UV at 230 nm or MS with a suitable interface.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic mixture in a suitable solvent like Methanol:Dichloromethane (4:1)[3].

Chiral Capillary Gas Chromatography (GC)

This protocol is derived from the successful enantioseparation of a structurally similar dioxolane derivative and general guidelines for chiral GC[4].

Instrumentation:

  • A gas chromatograph equipped with a capillary column, a split/splitless injector, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Chiral Stationary Phase: Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) in a polysiloxane matrix.

  • Column Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 2 °C/min.

  • Detector Temperature: 250 °C (FID).

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the racemic mixture in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for chiral separation using HPLC, SFC, and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemate Racemic Mixture dissolution Dissolve in Mobile Phase racemate->dissolution injector Autosampler dissolution->injector Inject pump HPLC Pump pump->injector column Chiral Column (e.g., Chiralpak IA) injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram Signal separation Separated Enantiomers chromatogram->separation

Caption: General workflow for enantiomer separation by HPLC.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_analysis Data Analysis racemate Racemic Mixture dissolution Dissolve in Modifier racemate->dissolution injector Autosampler dissolution->injector Inject co2_pump CO2 Pump co2_pump->injector mod_pump Modifier Pump mod_pump->injector column Chiral Column (e.g., Chiralpak IC) injector->column bpr Back-Pressure Regulator column->bpr detector UV/MS Detector bpr->detector chromatogram Chromatogram detector->chromatogram Signal separation Separated Enantiomers chromatogram->separation

Caption: General workflow for enantiomer separation by SFC.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis racemate Racemic Mixture dissolution Dissolve in Volatile Solvent racemate->dissolution injector Injector dissolution->injector Inject carrier Carrier Gas (Helium) carrier->injector column Chiral Capillary Column (e.g., Rt-bDEXse) injector->column detector FID/MS Detector column->detector chromatogram Chromatogram detector->chromatogram Signal separation Separated Enantiomers chromatogram->separation

Caption: General workflow for enantiomer separation by GC.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 2-(2,4-Dichlorophenyl)-1,3-dithiolane. The information presented is intended for researchers, scientists, and drug development professionals. The experimental data and protocols are based on established methodologies for similar chemical entities and serve as a framework for method validation.

Comparison of Analytical Method Performance

The validation of an analytical method ensures its suitability for the intended purpose. Key performance indicators for HPLC-UV and GC-MS methods are summarized below. The data presented is illustrative and representative of typical performance for the analysis of chlorinated phenyl compounds.

Validation ParameterRP-HPLC-UVGC-MS
**Linearity (R²) **> 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and mass spectrum)
Limit of Detection (LOD) ~0.01 µg/mL~0.20 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.50 µg/mL

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols are based on common practices for the analysis of related compounds and should be optimized for specific laboratory conditions.[1][2][3]

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantitative analysis of this compound in various matrices.

Instrumentation:

  • HPLC system with a UV/VIS detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

Standard Preparation: A stock solution of the reference standard is prepared by dissolving an accurately weighed amount in a suitable solvent (e.g., methanol).[3] Working standard solutions are then prepared by serial dilution to cover the desired concentration range for linearity assessment.

Validation Procedure: The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and is suitable for the identification and quantification of this compound, particularly at trace levels.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas)

  • Methanol or other suitable solvent (GC grade)

  • This compound reference standard

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 110°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 45-450 Da

Standard Preparation: Similar to the HPLC method, a stock solution of the reference standard is prepared and serially diluted to create calibration standards.

Validation Procedure: The validation of the GC-MS method will follow similar ICH guidelines as the HPLC method, with a focus on specificity through mass spectral matching, linearity, accuracy, precision, LOD, and LOQ.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a hypothetical signaling pathway where a dithiolane-containing compound might be investigated.

analytical_method_validation_workflow cluster_planning Planning & Preparation cluster_execution Method Validation Execution cluster_documentation Documentation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_materials Prepare Reagents & Standards select_method->prepare_materials specificity Specificity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: General workflow for analytical method validation.

hypothetical_signaling_pathway cluster_cascade Intracellular Cascade ext_signal External Signal receptor Membrane Receptor ext_signal->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response dithiolane This compound (Hypothetical Inhibitor) dithiolane->kinase2 Inhibition

References

A Comparative Guide to Green Chemistry Alternatives for 2-(2,4-Dichlorophenyl)-1,3-dithiolane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Greener Synthetic Routes

The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dithiolane, a key intermediate in various pharmaceutical and agrochemical compounds, has traditionally relied on methods that often employ harsh acidic catalysts and volatile organic solvents. In the drive towards more sustainable chemical manufacturing, a number of green chemistry alternatives have emerged. This guide provides a detailed comparison of these eco-friendly approaches with traditional synthesis, supported by experimental data to inform methodological choices in research and development.

Executive Summary

This guide evaluates greener alternatives for the synthesis of this compound, focusing on the use of solid acid catalysts and solvent-free conditions. These methods offer significant advantages over traditional approaches by minimizing hazardous waste, reducing energy consumption, and simplifying product purification. The comparative data presented below demonstrates that green alternatives can achieve comparable or even superior yields and reaction times, while offering the benefits of catalyst recyclability and improved environmental profile.

Traditional vs. Green Synthesis: A Comparative Overview

The core reaction for the synthesis of this compound is the thioacetalization of 2,4-dichlorobenzaldehyde with ethane-1,2-dithiol. The primary difference between traditional and green methods lies in the choice of catalyst and reaction medium.

Traditional Synthesis:

Traditional methods typically employ strong Brønsted or Lewis acids such as p-toluenesulfonic acid (PTSA) or boron trifluoride etherate (BF₃·OEt₂) in chlorinated solvents like dichloromethane (DCM) or benzene.[1] While effective, these methods suffer from several drawbacks:

  • Hazardous Catalysts and Solvents: Strong acids are corrosive and require neutralization, generating salt waste. Volatile organic solvents are often toxic and contribute to air pollution.

  • Difficult Catalyst Separation: Homogeneous catalysts are difficult to recover and reuse.

  • Aqueous Work-up: The reaction mixture typically requires an aqueous work-up to remove the acid catalyst, generating significant liquid waste.

Green Chemistry Alternatives:

Green approaches focus on replacing hazardous reagents and solvents with more benign alternatives. Key strategies include:

  • Heterogeneous Solid Acid Catalysts: Using solid acids like Montmorillonite K-10, zeolites (e.g., ZSM-5), or ion-exchange resins (e.g., Amberlyst-15) simplifies catalyst separation (filtration) and allows for catalyst reuse.[2]

  • Solvent-Free Conditions: Conducting the reaction without a solvent reduces waste and can, in some cases, accelerate reaction rates.[3]

  • Alternative Solvents: When a solvent is necessary, greener options like water or ionic liquids are being explored.[4]

Performance Data: A Head-to-Head Comparison

The following table summarizes experimental data for the synthesis of 2-(aryl)-1,3-dithiolanes using traditional and green methodologies. While data for the specific synthesis of this compound is not available for all methods, data for structurally similar aromatic aldehydes is included to provide a comparative benchmark.

MethodCatalystSubstrateSolventTime (min)Yield (%)Catalyst Loading (mol%)ReusabilityReference
Traditional
p-Toluenesulfonic acidAromatic AldehydesToluene60 - 18085 - 9510No[5]
BF₃·OEt₂Aromatic AldehydesDichloromethane30 - 12090 - 9810 - 20No[6]
Green Alternatives
Solid Acid Catalysts
Montmorillonite K-10BenzaldehydeBenzene3095300 mg / mmol substrateYes[2]
Amberlyst-15Aromatic AldehydesWater (ultrasound)15 - 4590 - 9610% w/wYes
Solvent-Free
Montmorillonite K-10Aromatic AldehydesNone5 - 2092 - 98CatalyticYes

Experimental Protocols

Traditional Synthesis using p-Toluenesulfonic Acid (PTSA)

Procedure: To a solution of an aromatic aldehyde (1.0 mmol) and ethane-1,2-dithiol (1.2 mmol) in toluene (10 mL), p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%) is added. The mixture is refluxed with a Dean-Stark apparatus to remove water for 1-3 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography.[5]

Green Synthesis using Montmorillonite K-10 (Solvent-Free)

Procedure: A mixture of an aromatic aldehyde (1.0 mmol), ethane-1,2-dithiol (1.2 mmol), and Montmorillonite K-10 (catalytic amount, e.g., 50 mg) is stirred at room temperature for 5-20 minutes. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography (silica gel) to afford the pure 1,3-dithiolane. The catalyst can be recovered by filtration, washed with a solvent like ethyl acetate, and dried for reuse.[7]

Visualizing the Synthesis Pathways

The following diagrams illustrate the general workflows for traditional and green synthesis methods.

Traditional_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Reaction_Vessel Reaction Mixture 2,4-Dichlorobenzaldehyde->Reaction_Vessel Ethane-1,2-dithiol Ethane-1,2-dithiol Ethane-1,2-dithiol->Reaction_Vessel PTSA_catalyst p-Toluenesulfonic Acid (PTSA) PTSA_catalyst->Reaction_Vessel Solvent Toluene (reflux) Solvent->Reaction_Vessel Aqueous_Wash Aqueous Wash (NaHCO3, Brine) Reaction_Vessel->Aqueous_Wash Drying Drying (Na2SO4) Aqueous_Wash->Drying Solvent_Evaporation Solvent Evaporation Drying->Solvent_Evaporation Chromatography Column Chromatography Solvent_Evaporation->Chromatography Product This compound Chromatography->Product Green_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Reaction_Vessel Reaction Mixture 2,4-Dichlorobenzaldehyde->Reaction_Vessel Ethane-1,2-dithiol Ethane-1,2-dithiol Ethane-1,2-dithiol->Reaction_Vessel Solid_Acid_Catalyst Solid Acid Catalyst (e.g., Montmorillonite K-10) Solid_Acid_Catalyst->Reaction_Vessel Solvent_Free Solvent-Free (Room Temperature) Solvent_Free->Reaction_Vessel Catalyst_Filtration Catalyst Filtration Reaction_Vessel->Catalyst_Filtration Chromatography Direct Column Chromatography Catalyst_Filtration->Chromatography Recycled_Catalyst Recycled Catalyst Catalyst_Filtration->Recycled_Catalyst Product This compound Chromatography->Product Green_Advantages cluster_advantages Advantages of Green Method Traditional_Method Traditional Synthesis (Homogeneous Acid, VOC Solvent) Green_Method Green Alternative (Solid Acid, Solvent-Free) Traditional_Method->Green_Method leads to Reduced_Waste Reduced Hazardous Waste Green_Method->Reduced_Waste Catalyst_Recycling Catalyst Recyclability Green_Method->Catalyst_Recycling Simplified_Workup Simplified Work-up Green_Method->Simplified_Workup Energy_Savings Energy Savings (Room Temp. vs. Reflux) Green_Method->Energy_Savings Sustainable_Process More Sustainable & Cost-Effective Process Reduced_Waste->Sustainable_Process Catalyst_Recycling->Sustainable_Process Simplified_Workup->Sustainable_Process Energy_Savings->Sustainable_Process

References

A Comparative Guide to the Potential Fungicidal Applications of 2-(2,4-Dichlorophenyl)-1,3-dithiolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential applications of 2-(2,4-Dichlorophenyl)-1,3-dithiolane as a fungicide, placed in context with the established fungicide, Isoprothiolane. Due to a lack of direct experimental data on the subject compound, this guide draws upon structure-activity relationships and data from analogous compounds to build a predictive comparison. All experimental protocols provided are based on established methodologies for similar compounds and would require specific validation for this compound.

Introduction

The 1,3-dithiolane scaffold is a key feature in several biologically active compounds, notably in the field of agricultural fungicides. The established fungicide Isoprothiolane, which contains a 1,3-dithiolane ring, is widely used to control rice blast disease caused by the fungus Pyricularia oryzae. The 2,4-dichlorophenyl group is also a common moiety in a variety of antifungal agents, known to contribute to their efficacy. The combination of these two structural features in this compound suggests its potential as a novel fungicide. This guide aims to provide a comparative overview of its predicted performance against Isoprothiolane.

Predicted Antifungal Performance: A Comparative Analysis

While specific experimental data for this compound is not publicly available, we can extrapolate its potential efficacy based on the known properties of its constituent chemical groups.

Table 1: Predicted Fungicidal Activity Comparison

FeatureThis compound (Predicted)Isoprothiolane (Established)
Target Pathogen Pyricularia oryzae (Rice Blast) and potentially other phytopathogenic fungi.Pyricularia oryzae (Rice Blast).
Mechanism of Action Likely involves disruption of fungal cell membrane integrity or inhibition of key metabolic enzymes, leveraging the lipophilicity of the dichlorophenyl group.Inhibition of phospholipid biosynthesis, specifically the methylation of phosphatidylethanolamine to phosphatidylcholine.
Expected Efficacy Potentially high, given the combined structural features known for antifungal activity.Proven high efficacy in controlling rice blast.
Spectrum of Activity Potentially broader than Isoprothiolane due to the 2,4-dichlorophenyl moiety.Primarily effective against rice blast.

Experimental Protocols

The following are detailed experimental protocols that could be employed to synthesize and evaluate the fungicidal activity of this compound.

Synthesis of this compound

Objective: To synthesize this compound from 2,4-dichlorobenzaldehyde and 1,2-ethanedithiol.

Materials:

  • 2,4-dichlorobenzaldehyde

  • 1,2-ethanedithiol

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add 1,2-ethanedithiol (1.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a catalytic amount of boron trifluoride etherate to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Synthesis_Workflow Reactants 2,4-dichlorobenzaldehyde + 1,2-ethanedithiol Reaction Reaction at 0°C to RT Reactants->Reaction Solvent Anhydrous CH₂Cl₂ Solvent->Reaction Catalyst BF₃·OEt₂ (catalyst) Catalyst->Reaction Quenching Quench with NaHCO₃ Reaction->Quenching Extraction Extract with CH₂Cl₂ Quenching->Extraction Drying Dry with MgSO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

In Vitro Antifungal Assay against Pyricularia oryzae

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against Pyricularia oryzae.

Materials:

  • Pure culture of Pyricularia oryzae

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Isoprothiolane (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare a stock solution of this compound and Isoprothiolane in DMSO.

  • Prepare PDA medium and autoclave it. Allow it to cool to approximately 50-60°C.

  • Add the appropriate volume of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc of a 7-day-old culture of P. oryzae.

  • Incubate the plates at 28 ± 2°C for 7 days.

  • Measure the radial growth of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value by probit analysis of the inhibition data.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solution Prepare Stock Solutions (Test Compound & Control) Amended_PDA Prepare Amended PDA (Varying Concentrations) Stock_Solution->Amended_PDA PDA_Prep Prepare & Autoclave PDA PDA_Prep->Amended_PDA Inoculation Inoculate with P. oryzae Amended_PDA->Inoculation Incubation Incubate at 28°C for 7 days Inoculation->Incubation Measurement Measure Radial Growth Incubation->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc EC50_Calc Determine EC₅₀ Value Inhibition_Calc->EC50_Calc HOG_Pathway_Inhibition External_Stress Osmotic Stress Sho1_Sln1 Sho1/Sln1 (Sensor Proteins) External_Stress->Sho1_Sln1 Dithiolane 2-(2,4-Dichlorophenyl) -1,3-dithiolane Dithiolane->Sho1_Sln1 Inhibition Hog1_MAPK Hog1 MAPK Sho1_Sln1->Hog1_MAPK Activation Glycerol_Production Glycerol Production Hog1_MAPK->Glycerol_Production Gene_Expression Stress Gene Expression Hog1_MAPK->Gene_Expression Cell_Survival Cell Survival Glycerol_Production->Cell_Survival Gene_Expression->Cell_Survival

Safety Operating Guide

Safe Disposal of 2-(2,4-Dichlorophenyl)-1,3-dithiolane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Protocols

The proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-(2,4-Dichlorophenyl)-1,3-dithiolane, a halogenated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for handling organochlorines and dithiolane derivatives, supplemented with data from structurally related chemicals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. As a chlorinated aromatic compound, it should be treated as potentially toxic and an environmental hazard. The dithiolane group may also present specific reactivity.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, consider additional protective clothing.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

PropertyThis compound1,3-Dithiolane (Parent Compound)[1]2,4-Dichlorophenol (Related Compound)[2]
Molecular Formula C₉H₈Cl₂S₂[3]C₃H₆S₂C₆H₄Cl₂O
Molecular Weight 251.2 g/mol [3]106.21 g/mol 163.00 g/mol
Physical State Likely a solid or liquidLiquidColorless crystalline solid
Boiling Point Data not available183 °C210 °C
Melting Point Data not availableNot applicable45 °C
Density Data not available1.235 g/mL at 25 °CData not available
Solubility Likely soluble in organic solventsData not availableSoluble in ethanol, benzene, chloroform

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with local, state, and federal regulations for hazardous waste.

1. Waste Identification and Segregation:

  • Classify this compound as a halogenated organic waste .

  • Do not mix it with non-halogenated organic waste, as this will increase disposal costs and complexity.

  • Keep it separate from aqueous waste, strong acids, bases, and oxidizers.

2. Waste Collection and Storage:

  • Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Store the waste container in a well-ventilated, secondary containment area away from incompatible materials.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with all available information about the waste, including its chemical name and any known hazards.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

4. Handling Spills:

  • In case of a small spill, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.

  • For large spills, evacuate the area and contact your EHS department or emergency response team.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Halogenated Organic Waste fume_hood->classify segregate Segregate from other waste streams classify->segregate collect Collect in a labeled, sealed container segregate->collect storage Store in a designated, ventilated area with secondary containment collect->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

cluster_spill Spill Response Plan spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe_spill Don Appropriate PPE small_spill->ppe_spill evacuate Evacuate Area large_spill->evacuate absorb Absorb with inert material ppe_spill->absorb collect_spill Collect waste in a sealed container absorb->collect_spill dispose_spill Dispose as hazardous waste collect_spill->dispose_spill contact_emergency Contact EHS/Emergency Response evacuate->contact_emergency

Caption: Spill Response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.